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  • Product: methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • CAS: 501892-49-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-cyclohexylpropionate (CAS No. 6222-35-1)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-cyclohexylpropionate, identified by the CAS number 6222-35-1, is a fatty acid ester. This document serves as a comprehensive technical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclohexylpropionate, identified by the CAS number 6222-35-1, is a fatty acid ester. This document serves as a comprehensive technical guide to its core physicochemical properties. While the initially provided CAS number 501892-49-5 could not be definitively identified in public chemical databases, this guide focuses on a structurally related and well-documented compound, Ethyl 3-cyclohexylpropionate, to illustrate the principles and methodologies of physicochemical characterization. Understanding these properties is a critical foundation in drug development and various chemical research applications, influencing formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application and development. These properties dictate its behavior in various environments and its interaction with biological systems.

Molecular and Chemical Identity
  • IUPAC Name: ethyl 3-cyclohexylpropanoate

  • Molecular Formula: C₁₁H₂₀O₂

  • Molecular Weight: 184.27 g/mol [2]

  • Chemical Structure:

    Caption: 2D Chemical Structure of Ethyl 3-cyclohexylpropionate.

Physical Properties

These properties describe the physical state and behavior of the compound under various conditions.

PropertyValueSource
Physical Description Colourless, oily liquid; fruity odour of pear-peach-banana type[2]
Boiling Point 91.00 to 94.00 °C @ 8.00 mm Hg[2]
Density 0.926-0.932 g/cm³[2]
Refractive Index 1.444-1.452[2]
Chemical Properties

These properties relate to the compound's reactivity and its behavior in chemical reactions.

PropertyValueSource
Solubility Insoluble in water; soluble in oils. Miscible in ethanol at room temperature.[2]
XLogP3 3.5[2]

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties relies on standardized experimental protocols. The following outlines the methodologies for key characterization experiments.

Workflow for Physicochemical Characterization

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Chemical Property Determination cluster_3 Data Analysis and Reporting a Obtain High-Purity Sample b Prepare Stock Solutions a->b c Melting/Boiling Point Analysis b->c d Density Measurement b->d e Refractive Index Measurement b->e f Solubility Studies b->f g Lipophilicity (LogP/LogD) Determination b->g h Compile and Analyze Data c->h d->h e->h f->h g->h i Generate Technical Report h->i

Caption: General workflow for physicochemical characterization.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For pressure-sensitive compounds, vacuum distillation is employed.

Protocol:

  • Apparatus Setup: Assemble a micro-distillation apparatus.

  • Sample Preparation: Place a small, accurately measured volume of Ethyl 3-cyclohexylpropionate into the distillation flask along with a boiling chip.

  • Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to a stable value (e.g., 8.00 mm Hg).

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Temperature Reading: Record the temperature at which the liquid boils and the first drop of distillate is collected. This is the boiling point at the recorded pressure.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol (Shake-Flask Method for Water Solubility):

  • Sample Preparation: Add an excess amount of Ethyl 3-cyclohexylpropionate to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample to separate the undissolved ester from the aqueous solution.

  • Quantification: Carefully withdraw an aliquot of the clear aqueous supernatant.

  • Analysis: Determine the concentration of the dissolved ester using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Lipophilicity (LogP) Determination

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.[1]

Protocol (Shake-Flask Method):

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of Ethyl 3-cyclohexylpropionate in one of the pre-saturated solvents.

  • Partitioning: Add a known volume of the second pre-saturated solvent to create a two-phase system.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the analyte between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Determine the concentration of the ester in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

The physicochemical properties of Ethyl 3-cyclohexylpropionate, including its molecular structure, physical constants, and solubility characteristics, provide a foundational understanding for its application in various scientific and industrial fields. The experimental protocols detailed herein represent standard methodologies for the accurate determination of these critical parameters, ensuring data integrity and reproducibility. This in-depth guide serves as a valuable resource for researchers and professionals, enabling informed decisions in compound handling, formulation development, and predictive modeling of its behavior in complex systems.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61466, Ethyl cyclohexane propionate. [Link]

  • Creative Biolabs. Physicochemical Characterization. [Link]

Sources

Exploratory

Pyrrolo[2,3-c]pyridine (6-Azaindole) as a Privileged Pharmacophore in Modern Drug Discovery: A Technical Guide

Executive Summary The pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, has rapidly evolved from a niche heterocyclic building block into a privileged pharmacophore in modern medicinal chemistry[1]. As a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, has rapidly evolved from a niche heterocyclic building block into a privileged pharmacophore in modern medicinal chemistry[1]. As a highly versatile bioisostere for both indole and purine rings, the 6-azaindole core offers a unique physicochemical profile that allows drug developers to fine-tune hydrogen bonding, lipophilicity, and metabolic stability[2]. This technical whitepaper dissects the structural rationale, synthetic methodologies, and experimental validation protocols required to successfully deploy 6-azaindoles in targeted drug discovery.

Section 1: Structural Rationale & Pharmacophore Modeling

The strategic decision to replace a traditional indole or purine with a 6-azaindole core is driven by precise electronic and steric causality. Indoles, while ubiquitous in nature, are highly electron-rich and notoriously susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

The Causality of Bioisosterism: By introducing a nitrogen atom at the 6-position of the fused ring system, the electron density of the pyrrole ring is significantly reduced via the electron-withdrawing inductive effect of the pyridine nitrogen[3]. This electronic modulation directly enhances the metabolic stability of the molecule, preventing rapid clearance[4].

Furthermore, the 6-azaindole core acts as a superior purine mimetic. The N6 atom serves as a potent hydrogen-bond acceptor, while the N1-H acts as a hydrogen-bond donor[5]. This precise spatial arrangement allows the scaffold to anchor tightly to the highly conserved ATP-binding hinge region of various kinases, making it an exceptional starting point for fragment-based kinase inhibitor design[5].

G A Pyrrolo[2,3-c]pyridine Core B H-Bond Acceptor (N6) A->B features C H-Bond Donor (N1-H) A->C features E Hydrophobic Pocket A->E C3/C4 substitution D Kinase Hinge Region B->D binds to C->D binds to

Pharmacophore model of 6-azaindole binding within the kinase hinge region.

Section 2: Target Applications & Quantitative Data

The versatility of the 6-azaindole pharmacophore is evidenced by its successful application across diverse therapeutic areas, from oncology (LSD1 and kinase inhibitors) to virology (HIV-1 attachment inhibitors)[6][7]. Notably, optimizing clinical candidates with a 6-azaindole core has been shown to reduce glutathione (GSH) trapping, thereby lowering the risk of idiosyncratic liver toxicity[4].

Table 1: Quantitative Target Inhibition by Pyrrolo[2,3-c]pyridine Derivatives
Compound / LeadTargetIC50 / PotencyKey Structural FeatureReference
Compound 46 (LSD1-UM-109) LSD13.1 nMOptimized bicyclic 6-azaindole core[7]
BMS-663068 (Fostemsavir) HIV-1 gp120Sub-nMC4/C7-dimethoxy-6-azaindole
Compound 18 HT-1080 (Cellular)Low μM3-acetyl-7-anilino substitution[2]
Compound 9 LSD180 nMUnsubstituted 1H-pyrrolo[2,3-c]pyridine[7]
Compound 5e LATS Kinase>1000 nMScaffold hop (N-relocation to 6-position)

Section 3: Synthesis Workflows & Methodologies

Historically, the construction of the 6-azaindole core required harsh oxidative conditions that resulted in poor yields. Modern scalable syntheses, such as the route developed for the HIV-1 prodrug BMS-663068, utilize a low-oxidation-state approach[6].

Protocol 1: Synthesis of the 6-Azaindole Core via Radical-Mediated Aromatization

Self-Validating System: This protocol utilizes in-process LC-MS monitoring at each stage. The reaction cannot proceed to the next step unless the mass corresponding to the intermediate is confirmed, preventing the carryover of unreacted starting materials that could cause false-positive yield calculations.

Step 1: C3-Selective Friedel-Crafts Acylation

  • Procedure: Dissolve N-benzenesulfonyl pyrrole in anhydrous dichloromethane (DCM). Cool to 0°C and add chloroacetyl chloride (1.2 eq) followed by aluminum chloride (1.5 eq).

  • Causality: Why use the N-benzenesulfonyl protecting group? The extreme steric bulk of the benzenesulfonyl group physically blocks the highly reactive C2 position of the pyrrole. This forces the electrophilic aromatic substitution to occur exclusively at the C3 position, which is mandatory for the subsequent formation of the fused pyridine ring[6].

Step 2: Pictet-Spengler Cyclization

  • Procedure: Treat the C3-acylated intermediate with an amine source under acidic conditions (e.g., trifluoroacetic acid) and heat to 60°C to induce cyclization.

  • Causality: The acid catalyzes the formation of an iminium ion, which undergoes intramolecular nucleophilic attack by the electron-rich pyrrole, forming the saturated precursor to the pyridine ring.

Step 3: Radical-Mediated Aromatization

  • Procedure: Expose the cyclized intermediate to a radical initiator (e.g., AIBN) and a mild oxidant. Monitor via TLC until the saturated ring fully oxidizes to the aromatic 6-azaindole.

  • Causality: Traditional harsh oxidants (like DDQ or KMnO4) often over-oxidize and cleave the pyrrole ring. A radical-mediated pathway allows for a mild, controlled removal of hydrogen atoms, safely revealing the fully aromatic 6-azaindole core[6].

G Step1 N-Benzenesulfonyl Pyrrole Step2 Friedel-Crafts Acylation (C3-Selective) Step1->Step2 Step3 Pictet-Spengler Cyclization Step2->Step3 Step4 Radical-Mediated Aromatization Step3->Step4 Step5 6-Azaindole Core Step4->Step5

Step-by-step synthetic workflow for the 6-azaindole core via radical aromatization.

Section 4: Experimental Validation & Causality

To accurately quantify the binding affinity of newly synthesized 6-azaindole candidates against kinase targets, researchers must account for the inherent optical properties of highly conjugated heterocycles.

Protocol 2: Self-Validating TR-FRET Kinase Assay

Self-Validating System: 6-Azaindoles often exhibit intrinsic auto-fluorescence that can artificially inflate apparent inhibition in standard colorimetric or fluorescent assays. This protocol is self-validating because it utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a microsecond time delay before reading the emission, short-lived background auto-fluorescence from the 6-azaindole compound decays completely, ensuring the measured signal is strictly a result of the kinase-substrate interaction.

Step 1: Reagent Preparation & Counter-Screening

  • Procedure: Prepare the 6-azaindole candidate in a 10-point serial dilution in DMSO.

  • Self-Validation Check: Run a "No-Kinase" control plate containing only the compound and the FRET fluorophores. Causality: If signal quenching is observed here, the compound is an optical interferer (PAINs), not a true inhibitor.

Step 2: Kinase Reaction Initiation

  • Procedure: In a 384-well plate, combine the recombinant kinase, the biotinylated peptide substrate, and the 6-azaindole inhibitor. Initiate the reaction by adding ATP at a concentration equal to its

    
     for the specific kinase.
    
  • Causality: Running the assay at the ATP

    
     ensures that the assay is highly sensitive to competitive ATP-mimetic inhibitors (like 6-azaindoles) while remaining physiologically relevant.
    

Step 3: TR-FRET Detection

  • Procedure: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a microplate reader with a 100 µs delay and a 200 µs integration time. Calculate the IC50 using a 4-parameter logistic curve fit.

References

  • Title : Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Source : researchgate.net | URL : 1

  • Title : 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Versatile Scaffold for Kinase Inhibitor Discovery | Source : benchchem.com | URL :5

  • Title : Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Source : nuph.edu.ua | URL : 3

  • Title : Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines | Source : doi.org | URL : 2

  • Title : Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities | Source : acs.org | URL : 4

  • Title : Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068 | Source : acs.org | URL : 6

  • Title : Discovery of selective LATS inhibitors via scaffold hopping... | Source : nih.gov | URL : 8

  • Title : Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors | Source : nih.gov | URL : 7

Sources

Foundational

The 6-Azaindole Core in Medicinal Chemistry: A Technical Guide to Bioisosteric Design and Synthetic Execution

Executive Summary In contemporary drug discovery, the strategic replacement of carbon atoms with nitrogen within established aromatic rings—known as "aza-substitution"—is a powerful tool for modulating physicochemical an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic replacement of carbon atoms with nitrogen within established aromatic rings—known as "aza-substitution"—is a powerful tool for modulating physicochemical and pharmacological properties. Among these privileged scaffolds, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core has emerged as a highly versatile bioisostere for both indole and purine systems[1].

As a Senior Application Scientist, I have observed firsthand how the incorporation of the 6-azaindole core can rescue stalled drug development programs by overcoming metabolic liabilities and poor solubility. This whitepaper provides an in-depth technical analysis of the 6-azaindole core, detailing the causality behind its physicochemical advantages, self-validating synthetic protocols, and its transformative role in modern clinical applications.

Physicochemical Rationale: The "Aza" Advantage

The decision to transition from a traditional indole to a 6-azaindole is rarely arbitrary; it is driven by the need to solve specific molecular design flaws. The nitrogen at the 6-position fundamentally alters the electron density of the fused bicyclic system, leading to several critical advantages[1][2].

  • Hydrogen Bonding & Target Engagement: The 6-aza nitrogen acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently mimics the binding pattern of the adenine moiety of ATP, forming essential hydrogen bonds with the hinge region of the target protein[2].

  • Aqueous Solubility: The basicity and polarity introduced by the pyridine-like nitrogen significantly lower the partition coefficient (Log P) and increase the total polar surface area (tPSA). This often results in a >25-fold increase in aqueous solubility compared to the parent indole, directly enhancing oral bioavailability[1].

  • Metabolic Stability: Indoles are notoriously susceptible to oxidative metabolism (e.g., CYP450-mediated epoxidation of the pyrrole ring). The electron-withdrawing nature of the pyridine ring in 6-azaindole deactivates the system toward electrophilic oxidation, drastically extending the half-life in human liver microsomes (HLMs)[1].

Table 1: Comparative Physicochemical Profiling (Indole vs. 6-Azaindole)
ParameterParent Indole6-AzaindolePharmacological Implication
H-Bond Acceptors 01Enables novel hinge-binding interactions in kinase/viral pockets.
Aqueous Solubility Baseline (Poor)>25-fold increaseEnhances oral bioavailability and formulation ease.
Metabolic Stability (HLM

)
~38.5 min>100 minReduces rapid clearance; mitigates CYP450 oxidation.
Log P HigherLowerImproves overall ADME profile and reduces lipophilic toxicity.

Quantitative data synthesized from comparative scaffold analyses in fragment-based drug discovery[1].

Synthetic Methodologies: Constructing the 6-Azaindole Scaffold

Synthesizing 6-azaindoles historically presented a challenge due to the electron-deficient nature of the pyridine ring. However, the adaptation of the Bartoli Indole Synthesis has provided a robust, scalable pathway[3][4].

The Bartoli Cyclization Protocol

This protocol details the conversion of 2-chloro-3-nitropyridine to 7-chloro-6-azaindole. The inclusion of the chlorine atom is strategic; it acts as a "place-holding group" that forces the necessary sigmatropic rearrangement and can later be removed via hydrogenolysis or used for cross-coupling[4].

Step-by-Step Methodology & Causality:

  • Substrate Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 eq, 31.5 mmol) in anhydrous THF (200 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical as Grignard reagents violently react with water, destroying the nucleophile.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The extremely low temperature prevents uncontrolled polymerization of the Grignard reagent and suppresses competitive nucleophilic aromatic substitution (

      
      ) on the electron-deficient pyridine ring[3][4].
      
  • Grignard Addition: Dropwise addition of Vinylmagnesium bromide (1.0 M in THF, 3.0 eq).

    • Causality of Equivalents: Exactly 3 equivalents are required. The first equivalent attacks the nitro group; the second acts as a nucleophile/base to form the nitroso intermediate; the third deprotonates the final pyrrole nitrogen to drive the aromatization[4].

  • Rearrangement & Maturation: Stir the mixture at -20 °C for 8 hours.

    • Causality: Warming to -20 °C provides the activation energy required for the key [3,3]-sigmatropic rearrangement. The bulky ortho-chloro substituent sterically forces the intermediate out of planarity, facilitating this rearrangement[3].

  • Quenching: Quench the reaction via slow addition of 20% aqueous

    
    .
    

Self-Validation Check: The reaction progression is a self-validating system. During the Grignard addition, the solution will turn deep red/brown, indicating the formation of the nitroso intermediate. Upon quenching with


, a phase separation and color shift to a lighter yellow/orange confirms the successful protonation and termination of the organometallic species. LC-MS analysis of the organic layer will show the distinct 

peak for 7-chloro-6-azaindole.

G N1 2-Chloro-3-nitropyridine (Starting Material) N3 Addition to Nitro Group (-78 °C to -20 °C) N1->N3 N2 Vinylmagnesium Bromide (3 Equivalents) N2->N3 THF solvent N4 [3,3]-Sigmatropic Rearrangement N3->N4 Temp control N5 Ring Closure & Aromatization N4->N5 Causality: Ortho-chloro forces rearrangement N6 7-Chloro-6-azaindole (Target Core) N5->N6 Aqueous quench

Workflow of the Bartoli Synthesis for the 6-Azaindole Core.

Advanced Late-Stage Functionalization

In complex drug discovery, the 6-azaindole core must be heavily functionalized. A prime example is the synthesis of the HIV-1 inhibitor BMS-663068. Process chemists utilized an unusual heterocyclic N-oxide alpha-bromination to functionalize a critical C-H bond on the 6-azaindole core[5].

  • Causality: This highly regioselective bromination was strictly necessary to enable a subsequent copper-mediated Ullmann-Goldberg-Buchwald coupling, successfully installing a sterically demanding triazole substituent that could not be achieved via standard cross-coupling[5].

Clinical Applications and Target Engagement

Viral Attachment Inhibition: Fostemsavir (BMS-663068)

The most prominent clinical validation of the 6-azaindole core is Fostemsavir , an FDA-approved prodrug for highly treatment-experienced adults with multidrug-resistant HIV-1[2][6].

The active moiety, Temsavir , relies entirely on the 6-azaindole core to execute its mechanism of action. Temsavir binds directly to the HIV-1 gp120 envelope glycoprotein[2].

  • Mechanistic Causality: The 6-aza nitrogen engages in a highly specific hydrogen-bonding network within the gp120 pocket. This interaction locks the viral glycoprotein into a rigid conformation, physically preventing it from undergoing the structural changes necessary to bind to the host's CD4 receptor, thereby halting viral entry[6].

G P1 Fostemsavir (Prodrug) (6-Azaindole Core) P2 Alkaline Phosphatase Cleavage (In Vivo) P1->P2 P3 Temsavir (Active Drug) P2->P3 Enhances solubility P4 Binding to HIV-1 gp120 P3->P4 High affinity binding P5 Conformational Locking of gp120 P4->P5 H-bonding via 6-azaindole N P6 Prevention of CD4 Receptor Interaction P5->P6 Blocks viral entry

Mechanism of Action for 6-Azaindole-based HIV-1 Attachment Inhibition.

Metabolic Disorders: Next-Generation URAT1 Inhibitors

Beyond virology, 6-azaindoles are revolutionizing the treatment of gout. Traditional uric acid transporter 1 (URAT1) inhibitors, such as benzbromarone, carry severe risks of idiosyncratic liver toxicity due to the formation of reactive metabolites[7].

Recent optimization efforts led to the discovery of candidate 22k , a novel 6-azaindole URAT1 inhibitor[7].

  • Mechanistic Causality: By replacing the oxygen atom of a legacy benzofuran scaffold with the nitrogen of a 6-azaindole, chemists eliminated the molecule's susceptibility to bioactivation.

  • Self-Validation Check: The absence of reactive metabolites is validated in vitro by incubating the 6-azaindole candidate with human liver microsomes supplemented with glutathione (GSH). LC-MS/MS analysis showing zero GSH-trapping (no GSH-adduct peaks) confirms the structural stability of the 6-aza-core against bioactivation, ensuring a vastly improved safety profile[7].

Conclusion

The 6-azaindole core is not merely a structural novelty; it is a rational, engineered solution to the most persistent challenges in medicinal chemistry. By providing superior hydrogen-bonding capabilities, enhanced aqueous solubility, and robust metabolic stability, the 6-azaindole scaffold empowers drug development professionals to design safer, more efficacious therapeutics across diverse indications, from viral infections to metabolic disorders.

References

  • Azaindoles in Medicinal Chemistry.PharmaBlock.
  • Bartoli Synthesis for 4- and 6-Azaindoles: Applic
  • Azaindole Therapeutic Agents.NIH.
  • A General Method for the Preparation of 4- and 6-Azaindoles.
  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities.
  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068.
  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives.Semantic Scholar.

Sources

Exploratory

Engineering the 6-Azaindole Pharmacophore: A Comprehensive Guide to Synthesis and Biological Applications

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I frequently encounter the limitations of traditional indole and purine scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I frequently encounter the limitations of traditional indole and purine scaffolds. The 6-azaindole (pyrrolo[2,3-c]pyridine) framework has emerged as a privileged bioisostere that fundamentally alters the physicochemical landscape of a drug candidate.

By replacing a single carbon atom in the indole ring with a nitrogen atom at the 6-position, we achieve three critical molecular upgrades:

  • Modulation of Lipophilicity: The introduction of the polar nitrogen lowers the LogP, significantly enhancing aqueous solubility compared to highly lipophilic indole prototypes[1].

  • Strategic Hydrogen Bonding: The extra nitrogen acts as a potent hydrogen-bond acceptor, which is critical for anchoring molecules into the ATP-binding hinge regions of kinases[2].

  • Metabolic Stability: The electron-deficient nature of the pyridine ring provides a metabolic shield against oxidative degradation mechanisms that typically target electron-rich indoles.

This whitepaper dissects the synthetic methodologies required to construct the 6-azaindole core—overcoming the inherent electron deficiency of the pyridine ring—and explores its validated applications in modern pharmacology.

Synthetic Strategies: Overcoming Pyridine Electron Deficiency

Traditional indole syntheses (e.g., the Fischer indole synthesis) generally fail or produce abysmal yields when applied to azaindoles. The electron-withdrawing nature of the pyridine nitrogen destabilizes the necessary enamine/imine intermediates and requires harsh, often destructive, conditions[1],[3]. Consequently, modern synthesis relies on specialized cyclization strategies.

The Bartoli Indole Synthesis

The Bartoli reaction is the premier direct method for synthesizing 6-azaindoles from commercially available ortho-substituted nitropyridines[4]. The reaction utilizes vinylmagnesium bromide to drive a complex cascade involving reduction, nucleophilic attack, and a[3,3]-sigmatropic rearrangement[5].

Causality of Experimental Design: The success of the Bartoli reaction hinges strictly on steric bulk. A substituent ortho to the nitro group (e.g., a chlorine or methoxy group) is mandatory. This bulky group forces the intermediate N-vinyl species out of planarity, sterically driving the critical [3,3]-sigmatropic rearrangement that forms the pyrrole ring[5],[4].

Table 1: Quantitative Yields of 6-Azaindoles via Bartoli Synthesis

Data summarizes the impact of the ortho-substituent on the final yield of the 6-azaindole core.

Starting NitropyridineTarget ProductYield (%)
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20

Data sourced from BenchChem application protocols[5].

BartoliMechanism N1 2-Chloro-3-nitropyridine (Electron-Deficient Core) N2 Addition of 3 Eq. Vinylmagnesium Bromide N1->N2 -78°C, THF N3 Nitroso Intermediate (In-situ Reduction) N2->N3 Grignard Eq 1 & 2 N4 [3,3]-Sigmatropic Rearrangement (Sterically Driven) N3->N4 Grignard Eq 3 N5 7-Chloro-6-azaindole (Target Scaffold) N4->N5 NH4Cl Quench

Mechanistic workflow of the Bartoli synthesis for 6-azaindole derivatives.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to verify mechanistic milestones.

Protocol A: Step-by-Step Bartoli Synthesis of 7-Chloro-6-azaindole

Adapted from standard methodologies for 4- and 6-azaindoles[5],[4].

  • Preparation: Purge a flame-dried round-bottom flask with ultra-pure N₂. Dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL).

  • Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The initial attack of the Grignard reagent on the nitro group is highly exothermic. Cryogenic conditions prevent thermal degradation and polymerization of the vinyl species.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise over 45 minutes. Causality: Exactly 3 equivalents are required. Eq 1 attacks the nitro group, Eq 2 acts as a reducing agent to form the nitroso intermediate, and Eq 3 forms the N-vinyl derivative necessary for cyclization.

  • Thermal Maturation: Allow the reaction to slowly warm to -20 °C and stir for 8 hours.

    • Self-Validation Checkpoint: The reaction mixture will initially turn deep red/brown (indicating nitroso formation). As the [3,3]-sigmatropic rearrangement proceeds, monitor via LC-MS. The disappearance of the starting mass and the emergence of the [M+H]+ peak for the azaindole confirms the cascade is complete.

  • Quenching: Quench slowly with 20% aqueous NH₄Cl (150 mL). Causality: NH₄Cl provides a mild proton source that neutralizes the magnesium salts without subjecting the acid-sensitive azaindole core to harsh aqueous acids.

  • Extraction & Purification: Extract with EtOAc (3 x 150 mL), dry over anhydrous MgSO₄, and purify via silica gel flash chromatography to yield 7-chloro-6-azaindole (approx. 33% yield).

Protocol B: Radical-Mediated Aromatization (BMS-663068 Route)

For highly complex 6-azaindoles where the Bartoli reaction yields are insufficient, a multi-step assembly is required. The synthesis of the HIV-1 attachment inhibitor BMS-663068 utilizes a Pictet-Spengler cyclization followed by a radical-mediated aromatization[6].

  • Precursor Assembly: Construct the saturated 6,7-dihydro-1H-pyrrolo[2,3-c]pyridine core via Friedel-Crafts acylation and Pictet-Spengler cyclization of a simple pyrrole[6].

  • Radical Aromatization: Subject the saturated core to radical-mediated redox conditions. Causality: Standard oxidative aromatization (e.g., using DDQ or Pd/C) often fails or leads to over-oxidation of the sensitive pyrrole ring. A radical-mediated approach selectively abstracts hydrogen to reveal the fully aromatic 6-azaindole core without cleaving adjacent protective groups.

Biological Activities and Target Pathways

The 6-azaindole scaffold is not just a structural novelty; it is a pharmacodynamic powerhouse utilized across multiple therapeutic areas[7].

Kinase Inhibition (Oncology)

In the design of kinase inhibitors, the 6-azaindole core mimics the adenine ring of ATP. The nitrogen at the 6-position is perfectly aligned to form a critical hydrogen bond with the backbone amides in the kinase hinge region. For example, specific 6-azaindole derivatives exhibit potent IC50 values of 48 nM for VEGFR2 and 9 nM for GSK-3β, significantly outperforming their 4- and 5-azaindole isomers[2].

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Research into CB1 receptor modulators revealed that replacing an indole ring with a 6-azaindole ring (e.g., 6-azaindole-2-carboxamides) successfully maintains allosteric modulation of agonist-induced G-protein coupling. Interestingly, while the 6-azaindole proved to be a viable bioisostere, the 7-azaindole isomer completely failed in this specific receptor pocket, highlighting the positional importance of the nitrogen atom[8].

HIV-1 Attachment Inhibition (Virology)

The most prominent clinical validation of the 6-azaindole core is Fostemsavir (BMS-663068) , an FDA-approved HIV-1 attachment inhibitor[6],[1]. Fostemsavir is a phosphonooxymethyl prodrug. Once cleaved by host alkaline phosphatase, it releases the active 6-azaindole moiety, Temsavir. Temsavir binds directly to the HIV-1 gp120 envelope glycoprotein, locking it into a conformation that prevents interaction with the host CD4 receptor, thereby halting viral entry[9].

HIVPathway Prodrug Fostemsavir (BMS-663068) 6-Azaindole Prodrug Enzyme Alkaline Phosphatase Cleavage Prodrug->Enzyme In Vivo Active Temsavir (BMS-626529) Active 6-Azaindole Enzyme->Active Hydrolysis Target HIV-1 gp120 Glycoprotein (Viral Envelope) Active->Target High-Affinity Binding Outcome Conformational Lock (Entry Denied) Target->Outcome Blocks CD4 Interaction

Mechanism of action for the 6-azaindole-based HIV-1 attachment inhibitor Fostemsavir.

Conclusion

The 6-azaindole pharmacophore represents a triumph of rational drug design, offering superior solubility, targeted hydrogen bonding, and unique intellectual property space compared to traditional indoles. While its synthesis demands rigorous control of sterics and electronics—such as the precise cryogenic and stoichiometric parameters of the Bartoli reaction—the resulting clinical efficacy in oncology and virology justifies the synthetic investment.

References

  • Azaindoles in Medicinal Chemistry. PharmaBlock. 1

  • Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. Benchchem. 5

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry - ACS Publications. 4

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 2

  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068. ACS Publications. 6

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. NUPh. 7

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. 8

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. 3

  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068. ResearchGate.9

Sources

Foundational

Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Linchpin for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a prominent member of the 6-azaindole family, has emerged as a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a prominent member of the 6-azaindole family, has emerged as a highly versatile and strategically important building block in modern medicinal chemistry. Its unique bicyclic heteroaromatic structure serves as a privileged scaffold, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal chemical entity. We will delve into the mechanistic underpinnings of its synthesis, offer detailed experimental protocols, and showcase its utility in the construction of high-value compounds, particularly in the realm of kinase and bromodomain inhibitors. This document is intended to be a comprehensive resource for researchers and drug development professionals seeking to leverage the power of this versatile building block in their scientific endeavors.

Introduction: The Strategic Importance of the 6-Azaindole Core

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a bioisostere of indole and has garnered significant attention in drug discovery due to its ability to engage in a wide range of biological interactions.[1] The fusion of a pyrrole and a pyridine ring creates a unique electronic landscape that allows for diverse substitution patterns and the fine-tuning of physicochemical properties. This has led to the successful development of numerous potent and selective inhibitors of various biological targets, including kinases and bromodomains.[1][2] Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, with its reactive ester functionality, serves as a key entry point for the elaboration of this privileged core, making it a cornerstone for the synthesis of novel therapeutic agents.

Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Step-by-Step Guide

A robust and scalable synthesis of the title compound is paramount for its widespread use. The most common and efficient strategy involves a two-step process starting from readily available 4-methyl-3-nitropyridine. This approach, a modified Reissert-indole synthesis, involves the condensation with a dialkyl oxalate followed by a reductive cyclization.[3]

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine Intermediate_Malonate Intermediate_Malonate 4-Methyl-3-nitropyridine->Intermediate_Malonate 1. Base 2. Dimethyl Oxalate Target_Molecule Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Intermediate_Malonate->Target_Molecule Reductive Cyclization (e.g., Fe/AcOH)

Caption: Synthetic pathway to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 2-(3-nitro-4-pyridinyl)malonate

This initial step involves the formation of a key malonate intermediate through the condensation of 4-methyl-3-nitropyridine with dimethyl oxalate. The methyl group of the pyridine is sufficiently acidic to be deprotonated by a suitable base, allowing for nucleophilic attack on the oxalate.

  • Reagents and Materials:

    • 4-Methyl-3-nitropyridine

    • Dimethyl oxalate

    • Potassium ethoxide (or other suitable base)

    • Anhydrous Ethanol (or other suitable solvent)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of potassium ethoxide in anhydrous ethanol under an inert atmosphere, add 4-methyl-3-nitropyridine portion-wise at room temperature.

    • After the addition is complete, add a solution of dimethyl oxalate in anhydrous ethanol dropwise.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford dimethyl 2-(3-nitro-4-pyridinyl)malonate.

Step 2: Reductive Cyclization to Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

The second and final step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the pyrrole ring. A common and effective method for this transformation is the use of iron powder in acetic acid.[4]

  • Reagents and Materials:

    • Dimethyl 2-(3-nitro-4-pyridinyl)malonate

    • Iron powder

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • To a suspension of iron powder in a mixture of ethanol and glacial acetic acid, add a solution of dimethyl 2-(3-nitro-4-pyridinyl)malonate in ethanol.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Physicochemical Properties and Spectroscopic Characterization

A thorough characterization of the building block is essential for its effective use.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solid
CAS Number 501892-49-5

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and pyrrole rings, a singlet for the methyl ester protons, and a broad singlet for the pyrrole N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic carbons of the bicyclic system.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl stretching of the ester group (around 1700-1730 cm⁻¹) and a band for the N-H stretching of the pyrrole (around 3200-3400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization: A Versatile Toolkit

Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate offers multiple reaction sites, allowing for a wide range of chemical transformations.

Reactivity cluster_0 Core Building Block cluster_1 Derivatives Core Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Carboxylic_Acid Carboxylic Acid Core->Carboxylic_Acid Hydrolysis N_Alkylated N-Alkylated Derivatives Core->N_Alkylated N-Alkylation Ring_Functionalized Ring-Functionalized Derivatives Core->Ring_Functionalized e.g., Halogenation, Cross-Coupling Amide Amide Derivatives Carboxylic_Acid->Amide Amide Coupling

Caption: Key derivatization pathways of the core molecule.

Hydrolysis to the Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF). This carboxylic acid is a crucial intermediate for the synthesis of amide derivatives.

Amide Bond Formation

The resulting 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can be coupled with a wide variety of amines to form amide bonds. Standard peptide coupling reagents such as HATU, HOBt/EDC, or T3P can be employed for this transformation.[5][6] This reaction is fundamental for introducing diverse side chains and building more complex molecular architectures.

Exemplary Protocol for Amide Coupling:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

N-Alkylation of the Pyrrole Ring

The nitrogen atom of the pyrrole ring can be alkylated using various alkyl halides in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF. This modification can be used to block the N-H for subsequent reactions or to introduce specific groups that can influence the biological activity and pharmacokinetic properties of the final compound.

Electrophilic Substitution on the Pyrrole and Pyridine Rings

The pyrrolo[2,3-c]pyridine core can undergo electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The position of substitution will depend on the reaction conditions and the directing effects of the existing substituents. These functionalized derivatives can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Applications in Drug Discovery: A Gateway to Potent Inhibitors

The true value of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate lies in its application as a starting material for the synthesis of biologically active molecules. One of the most prominent areas is the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins.[2][5]

Case Study: Synthesis of BET Bromodomain Inhibitors

BET proteins are key regulators of gene transcription and are implicated in a variety of diseases, including cancer and inflammation.[2] Several potent BET inhibitors feature the 6-azaindole scaffold. For instance, the clinical candidate ABBV-744, a selective inhibitor of the second bromodomain (BD2) of BET proteins, is derived from a 1H-pyrrolo[2,3-c]pyridine core.[5][7]

The synthesis of such complex molecules often begins with the derivatization of the methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate core, typically through amide coupling, followed by further functionalization of the pyridine or pyrrole ring.

CompoundTarget(s)Reported IC₅₀ (nM)Reference
ABBV-744 BRD4 BD2~3[5]
ABBV-075 Pan-BET~1.5 (Kd)[8]

Conclusion: A Building Block of Enduring Value

Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has solidified its position as a cornerstone in the edifice of modern medicinal chemistry. Its straightforward synthesis, coupled with its versatile reactivity, provides a reliable and efficient platform for the construction of novel and complex molecular architectures. As the quest for more potent and selective therapeutic agents continues, the strategic deployment of this powerful building block will undoubtedly continue to fuel innovation and drive the discovery of the next generation of medicines.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024, 22 (1), 33–56.
  • Popowycz, F.; Mérour, J.-Y.; Joseph, B. Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron2007, 63 (36), 8689–8707.
  • Synblock.
  • Sheppard, G. S. et al. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. J. Med. Chem.2020, 63 (10), 5585–5623.
  • New Drug Approvals. ABBV 744. (2020).
  • Sheppard, G. S. et al. Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. J. Med. Chem.2020, 63 (8), 4337–4361.
  • Leggio, A. et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal2017, 11 (1), 87.
  • Al-Tel, T. H. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019, 10 (1), 65-70.
  • RSC Publishing. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (Accessed March 10, 2026).
  • ChemicalBook. 1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid(136818-50-3) 1 h nmr. (Accessed March 10, 2026).
  • Dabhi, R. C. et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters2023, 12 (1), 133-144.
  • Dey, C.; Kündig, E. P. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Org. Synth.2014, 91, 221-232.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025).
  • Semantic Scholar. Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. (2023).
  • ResearchGate.
  • BLDpharm.
  • ACS Publications. A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline | The Journal of Organic Chemistry. (2008).
  • PubChem. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C9H8N2O2 | CID 21110084. (Accessed March 10, 2026).
  • MDPI. [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[1][3]Oxazino[2,3-b][1][3]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1][3]oxazine Derivatives. (2023).

  • ResearchGate. ChemInform Abstract: Iron/Acetic Acid Mediated Synthesis of 6,7-Dihydrodibenzo[b,j][3][9]phenanthroline Derivatives via Intramolecular Reductive Cyclization. (2025).

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Scholars@Duke.
  • RSC Publishing. 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium - Dalton Transactions. (2009).
  • MDPI.

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Exploratory

The Nitrogen Advantage: Strategic Incorporation of Heterocycles in Modern Therapeutics and Synthetic Workflows

Abstract: As a Senior Application Scientist overseeing drug discovery workflows, I frequently observe that the transition from a biologically active hit to a viable clinical candidate hinges on the precise manipulation o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist overseeing drug discovery workflows, I frequently observe that the transition from a biologically active hit to a viable clinical candidate hinges on the precise manipulation of molecular properties. Nitrogen-containing heterocycles are the undisputed workhorses of this optimization process. This whitepaper explores the pharmacological causality behind their dominance, dissects the mechanistic role of specific scaffolds in targeted therapies, and provides a self-validating synthetic protocol for their construction using advanced palladium-catalyzed cross-coupling.

The Pharmacological Causality: Why Nitrogen?

An analysis of FDA-approved pharmaceuticals reveals a striking reality: approximately 60% to 80% of all unique small-molecule drugs contain at least one nitrogen heterocycle[1][2]. This is not a statistical anomaly; it is the result of deliberate, rational drug design.

When we engineer a pharmaceutical, we are constantly balancing lipophilicity with aqueous solubility, and target affinity with metabolic stability. Nitrogen heterocycles solve these multidimensional challenges through several distinct mechanisms:

  • Hydrogen Bonding & Target Affinity: The lone pair of electrons on the nitrogen atom acts as a potent hydrogen bond acceptor, while N-H groups serve as donors. This allows for highly specific, directional interactions with the amino acid residues of target proteins or the base pairs of DNA[2].

  • Bioisosterism: Nitrogen heterocycles frequently act as bioisosteres for metabolically labile functional groups. For example, replacing a vulnerable amide bond with a 1,2,4-triazole ring preserves the geometry and dipole of the molecule while rendering it highly resistant to enzymatic hydrolysis[1].

  • Physicochemical Tuning: The basicity of nitrogen (e.g., in piperidine or piperazine rings) allows for the formation of stable, water-soluble salts, drastically improving oral bioavailability[1].

Quantitative Landscape of N-Heterocyclic Scaffolds

To understand the structural landscape, we must categorize the most frequently utilized scaffolds. The table below summarizes the quantitative prevalence and pharmacological utility of top-tier nitrogen heterocycles[1][].

N-Heterocycle ScaffoldRing Size & TypeKey Pharmaceutical ExamplesPrimary Pharmacological Utility
Pyridine 6-membered, aromaticLoratadine, ImatinibBioisostere for benzene; improves aqueous solubility and modulates pKa.
Piperidine 6-membered, saturatedDonepezil, FexofenadineHigh conformational flexibility; provides a basic center for salt formation.
Pyrimidine 6-membered, aromatic (2 N)Imatinib, RosuvastatinKinase hinge-binding via dual hydrogen bond acceptors; mimics purine bases.
Triazole (1,2,4-) 5-membered, aromatic (3 N)Fluconazole, AlprazolamStrong dipole; exceptional metabolic stability; effective amide bioisostere.
Benzimidazole Fused bicyclic (2 N)Omeprazole, TelmisartanFavorable binding in deep hydrophobic pockets; amphoteric properties.

Mechanistic Case Study: Pyrimidine Scaffolds in Kinase Inhibition

To illustrate the functional significance of these rings, we examine Imatinib (marketed as Gleevec), a revolutionary targeted therapy for chronic myelogenous leukemia (CML)[4].

CML is driven by the Philadelphia chromosome, which produces the constitutively active BCR-ABL tyrosine kinase[5]. In a healthy cellular environment, kinases transfer phosphate groups from ATP to substrate proteins, triggering controlled cellular proliferation. In CML, this pathway is locked in the "on" position.

Imatinib utilizes a 2-phenylamino-pyrimidine derivative scaffold to achieve its remarkable efficacy[4][5]. The pyrimidine ring is not merely a structural spacer; it actively participates in binding to the hinge region of the kinase. By acting semi-competitively at the ATP-binding site, the nitrogen atoms of the pyrimidine and adjacent pyridine rings form critical hydrogen bonds with the kinase backbone, locking the enzyme in an inactive, self-inhibited conformation[4].

BCR_ABL_Inhibition BCR_ABL BCR-ABL Tyrosine Kinase (Constitutively Active) ATP ATP Binding BCR_ABL->ATP binds Phos_Substrate Phosphorylated Effectors (Leukemic Proliferation) ATP->Phos_Substrate donates phosphate Substrate Effector Proteins (Unphosphorylated) Substrate->Phos_Substrate activated Imatinib Imatinib (Pyrimidine Scaffold) Competitive Inhibitor Imatinib->BCR_ABL blocks ATP pocket via H-bonds

Fig 1: Imatinib utilizing its N-heterocyclic scaffold to block ATP binding in the BCR-ABL pathway.

Advanced Synthetic Methodologies: The Buchwald-Hartwig Amination

Constructing these complex N-heterocycles requires highly efficient carbon-nitrogen (C-N) bond formation. Historically, nucleophilic aromatic substitution (


) was used, but it suffered from limited substrate scope and required harsh conditions. Today, the Buchwald-Hartwig amination  is the gold standard in pharmaceutical synthesis[6][7].

The reaction relies on palladium catalysis to couple amines with aryl or heteroaryl halides. In recent years, the field has shifted from using phosphine ligands to N-heterocyclic carbenes (NHCs) [6]. As an application scientist, I favor Pd-NHC complexes (such as [Pd(SIPr)(cin)Cl]) because NHCs are incredibly strong


-donors. This high electron density stabilizes the active Pd(0) intermediate and accelerates the oxidative addition of recalcitrant heteroaryl chlorides—a notoriously difficult step[8].

Buchwald_Hartwig Precat Pd(II)-NHC Precatalyst ActivePd Active Pd(0)-NHC Precat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Cl insertion) ActivePd->OxAdd + Heteroaryl Chloride AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination AmineCoord->RedElim - Base-HCl RedElim->ActivePd Catalyst Regeneration Product N-Heterocycle Product (C-N Bond Formed) RedElim->Product Yields Product

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination using a highly active Pd-NHC complex.

Self-Validating Experimental Protocol: Pd-NHC Catalyzed C-N Coupling

To ensure trustworthiness and reproducibility, I have structured the following protocol as a self-validating system . Every step includes a mechanistic rationale (the why) and a quality control (QC) checkpoint to verify success before proceeding.

Objective: Solvent-free or low-solvent Buchwald-Hartwig amination of a heteroaryl chloride using a Pd-NHC catalyst[8].

Step 1: Glovebox Preparation & Reagent Charging
  • Action: Inside an argon-filled glovebox, charge an oven-dried vial with the heteroaryl chloride (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (

    
    , 1.5 equiv), and the (SIPr)Pd(cin)Cl precatalyst (0.05–1.0 mol%).
    
  • Causality: The active Pd(0) species is highly susceptible to oxidation. Excluding

    
     prevents premature catalyst deactivation. 
    
    
    
    is chosen because its pKa is sufficient to deprotonate the coordinated amine, driving the reaction toward reductive elimination.
  • Self-Validation Checkpoint: Upon initial mixing and slight warming, observe a color shift (typically to a deep red/brown). This visually confirms the reduction of Pd(II) to the active Pd(0) species.

Step 2: Mechanochemical/Mild Heating Activation
  • Action: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature to 40°C.

  • Causality: By running the reaction solvent-free (or with trace amounts of a non-coordinating solvent), we artificially inflate the local concentration of the reagents. This thermodynamic crowding forces the kinetics of the oxidative addition step, allowing us to couple unreactive heteroaryl chlorides at near-ambient temperatures[8].

  • Self-Validation Checkpoint (LC-MS Monitoring): Do not stop the reaction based on a generic timer. At 2 hours, sample a 1

    
     aliquot, dilute in MeCN, and run an LC-MS. The reaction is validated to proceed to Step 3 only when the chromatogram shows >95% consumption of the starting heteroaryl chloride.
    
Step 3: Orthogonal Quench and Isolation
  • Action: Quench the reaction by adding ethyl acetate (EtOAc) and water. Perform a liquid-liquid extraction. If the product is highly basic, perform an acid-base wash (extract into 1M HCl, discard the organic layer containing neutral impurities, basify the aqueous layer with NaOH, and re-extract with EtOAc).

  • Causality: Rapid quenching partitions the inorganic salts (NaCl, residual base) into the aqueous layer, preventing product degradation. The acid-base wash exploits the basicity of the newly formed N-heterocycle, acting as a chemical filter to remove unreacted starting materials and catalyst ligands.

  • Self-Validation Checkpoint: Perform

    
     NMR on the crude isolate. The disappearance of the amine N-H proton (if secondary) or the shift of the heteroaromatic protons confirms successful C-N bond formation prior to final silica gel chromatography.
    

Future Frontiers: Skeletal Editing

While cross-coupling allows us to append heterocycles, the next frontier in pharmaceutical chemistry is skeletal editing . Recent breakthroughs have demonstrated the ability to insert a single nitrogen atom directly into existing carbocyclic bioactive molecules using short-lived chemicals called sulfenylnitrenes[9]. This additive-free, metal-free process transforms standard molecules into novel nitrogen pharmacophores late in the development stage, opening entirely uncharted regions of chemical space without having to build the drug from scratch[9].

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.Der Pharma Chemica.
  • Im
  • How a Single Nitrogen Atom Could Transform the Future of Drug Discovery.The University of Oklahoma.
  • Top Nitrogen Heterocycles in Modern Drugs.BOC Sciences.
  • Prescribed drugs containing nitrogen heterocycles: an overview.PMC.
  • Imatinib - St
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald–Hartwig amin
  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.MilliporeSigma.

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Protocols & Analytical Methods

Method

Application Note: Detailed Protocol for the Synthesis of 6-Azaindoles via the Bartoli Reaction

Introduction & Strategic Rationale The 6-azaindole scaffold is a privileged bioisostere of indole, extensively utilized in medicinal chemistry and drug development to improve the pharmacokinetic properties, metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 6-azaindole scaffold is a privileged bioisostere of indole, extensively utilized in medicinal chemistry and drug development to improve the pharmacokinetic properties, metabolic stability, and aqueous solubility of therapeutic candidates. While classical indole syntheses (e.g., Fischer, Madelung) often fail or require lengthy pre-functionalization when applied to electron-deficient pyridine rings, the Bartoli reaction provides a direct, single-step route to these complex heterocycles from readily available ortho-substituted nitropyridines.

This application note provides a comprehensive mechanistic overview, quantitative yield data, and a self-validating experimental protocol optimized for 6-azaindole synthesis.

Mechanistic Insights & Causality

The Bartoli indole synthesis is unique in its stoichiometric requirements, mandating a minimum of three equivalents of the vinyl Grignard reagent to drive the reaction to completion. Understanding the causality behind this stoichiometry is critical for troubleshooting and optimizing the workflow:

  • Reduction (Equivalent 1): The first equivalent of vinylmagnesium bromide attacks the nitro group oxygen, reducing the nitropyridine to a reactive nitrosopyridine intermediate.

  • Addition & Rearrangement (Equivalent 2): The second equivalent attacks the nitroso oxygen via a single-electron transfer (SET) mechanism. The presence of an ortho-substituent (e.g., a halogen) is mandatory; it provides the steric bulk necessary to force the intermediate into a conformation that heavily favors a [3,3]-sigmatropic rearrangement over simple reduction, forming a transient aldehyde.

  • Deprotonation & Cyclization (Equivalent 3): The third equivalent acts as a strong base, deprotonating the ring-junction nitrogen. This deprotonation drives the rearomatization of the pyridine ring and facilitates an intramolecular nucleophilic attack on the aldehyde, closing the five-membered pyrrole ring before acidic workup yields the final azaindole.

BartoliMechanism N1 Nitropyridine (ortho-substituted) N2 Nitrosopyridine Intermediate N1->N2 + 1 eq. Vinyl-MgBr (Reduction) N3 [3,3]-Sigmatropic Rearrangement N2->N3 + 1 eq. Vinyl-MgBr (Addition) N4 Ring Closure & Rearomatization N3->N4 + 1 eq. Vinyl-MgBr (Deprotonation) N5 6-Azaindole Product N4->N5 NH4Cl Quench (Dehydration)

Fig 1: Mechanistic pathway of the Bartoli reaction highlighting the role of each Grignard equivalent.

Quantitative Data & Substrate Scope

A hallmark of a robust protocol is its self-validating nature. In this methodology, the bulky ortho-substituent (such as chlorine in 2-chloro-3-nitropyridine) serves a dual purpose. Mechanistically, it ensures the[3,3]-sigmatropic rearrangement outcompetes the formation of aniline byproducts. Synthetically, the retained halogen acts as a versatile handle for downstream cross-coupling (e.g., Suzuki or Sonogashira) or can be easily removed via hydrogenolysis to yield the unsubstituted 6-azaindole.

The table below summarizes the expected yields for various 6-azaindoles synthesized via this protocol. While isolated yields appear modest (20–35%), LC-MS analysis of the crude mixtures typically reveals a highly clean reaction profile. The lower isolated yields are offset by the extreme brevity of the synthetic route compared to multi-step alternatives.

Starting NitropyridineTarget ProductIsolated Yield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20%
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35%
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33%
2-Bromo-3-nitropyridine7-Bromo-6-azain
Application

Application Notes and Protocols: Fischer Cyclization for the Pyrrolo[2,3-c]pyridine Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced solubility and improved bioavailability of drug candidates.[2] This core is a key component in a variety of biologically active molecules, including kinase inhibitors and potential therapeutic agents for diseases such as cancer and Alzheimer's disease.[1][3] The Fischer indole synthesis, a classic and powerful reaction, can be adapted to construct this valuable azaindole core, although not without its unique challenges.[4] This guide provides an in-depth exploration of the Fischer cyclization method for preparing the pyrrolo[2,3-c]pyridine core, offering both mechanistic insights and practical, field-proven protocols.

Mechanistic Deep Dive: The Fischer Cyclization Pathway to 6-Azaindoles

The Fischer indole synthesis is a venerable acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[5] When applied to the synthesis of pyrrolo[2,3-c]pyridines, the arylhydrazine precursor is a pyridylhydrazine. The reaction proceeds through a series of well-defined steps, each with critical parameters that influence the overall success of the synthesis.

The generally accepted mechanism involves the following key transformations:[5][6]

  • Hydrazone Formation: The initial step is the condensation of a 3-pyridylhydrazine with an aldehyde or ketone to form the corresponding pyridylhydrazone. This is typically a straightforward reaction, often catalyzed by a small amount of weak acid.

  • Tautomerization: The pyridylhydrazone undergoes tautomerization to its enehydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.

  • [7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a[7][7]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This is often the rate-determining step and is significantly influenced by the electronic nature of the pyridine ring. The electron-deficient character of the pyridine ring can make this step more challenging compared to the synthesis of carbocyclic indoles.[4]

  • Cyclization and Aromatization: The resulting intermediate readily cyclizes and, following the elimination of an ammonia molecule, undergoes aromatization to yield the stable pyrrolo[2,3-c]pyridine core.

Visualizing the Mechanism

Fischer_Cyclization_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization 3-Pyridylhydrazine 3-Pyridylhydrazine Pyridylhydrazone Pyridylhydrazone 3-Pyridylhydrazine->Pyridylhydrazone + Carbonyl - H2O Ketone_Aldehyde Ketone/ Aldehyde Enehydrazine Enehydrazine Pyridylhydrazone->Enehydrazine [H+] Rearranged_Intermediate Rearranged Intermediate Enehydrazine->Rearranged_Intermediate Heat, [H+] Cyclized_Intermediate Cyclized Intermediate Rearranged_Intermediate->Cyclized_Intermediate Cyclization Pyrrolo_Pyridine Pyrrolo[2,3-c]pyridine Cyclized_Intermediate->Pyrrolo_Pyridine - NH3 Aromatization

Caption: The mechanistic pathway of the Fischer cyclization for pyrrolo[2,3-c]pyridine synthesis.

Experimental Protocols: A Practical Guide

The successful synthesis of the pyrrolo[2,3-c]pyridine core via the Fischer cyclization hinges on careful control of reaction conditions. The electron-deficient nature of the pyridine ring often necessitates more forcing conditions compared to traditional Fischer indole syntheses.[8]

Protocol 1: Synthesis of a Generic 2,3-Disubstituted-1H-pyrrolo[2,3-c]pyridine

This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted-1H-pyrrolo[2,3-c]pyridine using polyphosphoric acid (PPA) as the catalyst. PPA is a commonly used and effective catalyst for this transformation, particularly at elevated temperatures.[7][8]

Step 1: Hydrazone Formation

  • To a solution of 3-pyridylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add the desired ketone (1.0-1.2 equivalents).

  • A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • The resulting hydrazone can often be used directly in the next step without purification. If necessary, it can be isolated by filtration or extraction.

Step 2: Fischer Cyclization

  • Carefully add the crude or purified 2-pyridylhydrazone (1.0 equivalent) to polyphosphoric acid (PPA), typically a 10-20 fold excess by weight.

  • Heat the mixture with stirring to a temperature range of 160-180°C. The optimal temperature will be substrate-dependent and may require optimization.

  • Monitor the reaction by TLC until the starting hydrazone is no longer observed.

  • Once complete, carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,3-c]pyridine.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Fischer Cyclization cluster_workup Step 3: Work-up and Purification A Mix 3-Pyridylhydrazine and Ketone/Aldehyde B Add Catalytic Acid A->B C Stir and Monitor by TLC B->C D Isolate/Use Crude Hydrazone C->D E Add Hydrazone to PPA D->E F Heat to 160-180°C E->F G Monitor by TLC F->G H Pour onto Ice G->H I Neutralize with Base H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M M L->M Characterization

Caption: A streamlined workflow for the synthesis of pyrrolo[2,3-c]pyridines.

Data Presentation: Expected Yields and Characterization

The yields of the Fischer cyclization for pyrrolo[2,3-c]pyridines can be highly variable and are heavily dependent on the specific substrates and reaction conditions employed. The following table provides representative yields for the synthesis of various 2,3-disubstituted 7-azaindoles (a related isomer) using PPA, which can serve as a general guide.

Starting Ketone/AldehydeCatalystYield (%)
CyclohexanonePPA76
CycloheptanonePPA51
β-TetralonePPA61
7-Methoxy-α-tetralonePPA46
Table adapted from reference[9].

Spectroscopic Characterization:

The successful synthesis of the pyrrolo[2,3-c]pyridine core must be confirmed through rigorous spectroscopic analysis.[10]

  • ¹H NMR: Expect to see characteristic aromatic proton signals for the pyridine and pyrrole rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Look for a characteristic N-H stretching vibration for the pyrrole ring, typically in the range of 3200-3500 cm⁻¹.

Troubleshooting and Field-Proven Insights

The synthesis of pyrrolo[2,3-c]pyridines via the Fischer cyclization can be challenging. Here are some common issues and potential solutions:

  • Low or No Yield: The electron-withdrawing nature of the pyridine nitrogen can deactivate the ring towards the key[7][7]-sigmatropic rearrangement.[9]

    • Solution: Ensure sufficiently high reaction temperatures and an adequate excess of a strong acid catalyst like PPA.[8] Microwave irradiation has also been shown to promote the reaction and may be a viable alternative.[6]

  • Formation of Tar and Polymeric Byproducts: Harsh reaction conditions can lead to decomposition and polymerization.[8]

    • Solution: Carefully control the reaction temperature. It may be necessary to find a balance between a temperature high enough to drive the reaction forward and low enough to minimize byproduct formation. Experimenting with different acid-to-substrate ratios can also be beneficial.

  • Competing Side Reactions: N-N bond cleavage in the hydrazone intermediate can be a significant side reaction, particularly with substrates bearing electron-donating groups.[8]

    • Solution: If possible, attempt the reaction under milder conditions. The use of protecting groups to modulate the electronic properties of the starting materials can also be considered.

Concluding Remarks

The Fischer cyclization remains a valuable tool for the synthesis of the medicinally important pyrrolo[2,3-c]pyridine core. While challenges related to the electronic nature of the pyridine ring exist, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions can lead to successful outcomes. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to effectively apply this powerful synthetic method in their drug discovery and development endeavors.

References
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved from [Link]

  • PubMed. (2014, July 24). GPR103 antagonists demonstrating anorexigenic activity in vivo: design and development of pyrrolo[2,3-c]pyridines that mimic the C-terminal Arg-Phe motif of QRFP26. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Synthesis and Late-Stage Functionalization of 6-Azaindoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry Executive Summary The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry

Executive Summary

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry. As a bioisostere of indole, it offers enhanced aqueous solubility and introduces an additional hydrogen-bond acceptor, making it highly valuable in the design of kinase inhibitors and antiproliferative agents[1]. However, the electron-deficient nature of the pyridine ring and its propensity for metal chelation render traditional Fischer indole syntheses ineffective[2].

As a Senior Application Scientist, I frequently guide research teams away from classical condensation methods toward transition-metal catalysis. Palladium-catalyzed cross-coupling provides a robust, modular, and highly regioselective alternative for both the de novo construction of the 6-azaindole core and its subsequent late-stage functionalization[3]. This application note details the causality behind catalyst selection, provides self-validating experimental protocols, and outlines a comprehensive workflow for synthesizing functionalized 6-azaindoles.

Mechanistic Insights & Catalyst Selection

The synthesis of 6-azaindoles from ortho-aminohalopyridines typically involves a tandem sequence, such as a Sonogashira coupling followed by cyclization, or a Buchwald-Hartwig amination cascaded with a Heck reaction[4].

The Causality of Experimental Choices: A primary failure mode in azaindole synthesis is catalyst poisoning. Free aminopyridines inherently retard palladium catalytic cycles by forming stable, off-cycle palladium bis-amine complexes, which fail to undergo reductive elimination[2].

To circumvent this, the selection of the phosphine ligand is critical. We strictly utilize bidentate ligands with large bite angles (e.g., XantPhos) or bulky, electron-rich biarylphosphines (e.g., XPhos). These sterically demanding ligands enforce a monoligated active Pd(0) species. This not only prevents the substrate from over-coordinating to the metal center but also accelerates the rate-limiting reductive elimination step, driving the reaction forward.

G A Amino-o-halopyridine B Pd-Catalyzed Cross-Coupling A->B Ligand + Base C Alkyne/Alkene Intermediate B->C D Intramolecular Cyclization C->D Heat / CuI E Functionalized 6-Azaindole D->E

Workflow for Pd-catalyzed synthesis of 6-azaindoles from aminopyridines.

Optimization Data: Overcoming Chelation

To highlight the importance of ligand and base selection, Table 1 summarizes quantitative optimization data for the tandem N-arylation/Sonogashira cyclization of 4-amino-3-bromopyridine to yield a 1,2-disubstituted 6-azaindole.

Table 1: Reaction Optimization for 6-Azaindole Core Synthesis

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF100<10Severe catalyst poisoning by free amine coordination.
Pd₂(dba)₃ (2.5 mol%)BINAPCs₂CO₃Toluene11025Sluggish reductive elimination; incomplete conversion.
Pd₂(dba)₃ (2.5 mol%)XantPhosNaOtBuToluene11065Large bite angle promotes elimination; good conversion.
PdCl₂(PPh₃)₂ (5 mol%)None (CuI co-cat)DIPEADMF11070Optimal for direct Sonogashira-cyclization cascade[4].

Experimental Protocols

Every protocol provided below is designed as a self-validating system . By monitoring specific visual cues and physical properties, researchers can verify the success of intermediate steps without relying solely on post-reaction analytics.

Protocol A: One-Pot Synthesis of 2-Substituted 6-Azaindoles via Sonogashira/Cyclization

This procedure details the direct synthesis of 2-aryl-6-azaindoles from 4-amino-3-iodopyridine and terminal alkynes[4].

Materials:

  • 4-amino-3-iodopyridine (1.0 equiv, 1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv, 1.2 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%, 0.05 mmol)

  • CuI (10 mol%, 0.10 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x). Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents the formation of inactive Pd(II) oxides.

  • Reagent Loading: Add 4-amino-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI to the reaction vessel.

  • Solvent and Base Addition: Inject anhydrous DMF followed by DIPEA. Stir for 5 minutes at room temperature.

  • Alkyne Addition & Self-Validation: Add the terminal alkyne dropwise.

    • Validation Check: Within 10–15 minutes, the solution should transition from a pale yellow to a deep amber/brown. This color shift confirms the reduction of Pd(II) to the active Pd(0) species and the initiation of oxidative addition.

  • Heating & Cyclization: Heat the reaction mixture to 110 °C for 16–24 hours.

    • Causality: While the intermolecular Sonogashira coupling can occur at room temperature, elevated thermal energy is strictly required to overcome the activation barrier for the 5-endo-dig intramolecular cyclization of the amine onto the coordinated alkyne.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the DMF. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Once the 6-azaindole core is established, the Suzuki-Miyaura cross-coupling reaction is particularly well-suited for functionalizing the C-5 position using a 5-halo-6-azaindole intermediate[5].

Materials:

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂ (5 mol%, 0.025 mmol)

  • K₃PO₄ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a thick-walled microwave vial, combine the 5-bromo-6-azaindole, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: Water is essential in this system to dissolve the inorganic base and generate the reactive boronate complex, which is a prerequisite for the transmetalation step.

  • Coupling: Seal the vial and heat at 100 °C in an oil bath for 12 hours (alternatively, microwave at 120 °C for 30 minutes).

  • Self-Validation & Isolation:

    • Validation Check: Analyze the reaction via TLC (DCM/MeOH 9:1). The highly polar starting material (which often streaks) should disappear, replaced by a new, higher Rf spot exhibiting distinct bright blue fluorescence under 254 nm UV light.

    • Filter the mixture through a short Celite pad to remove palladium black, extract with EtOAc, and purify via automated flash chromatography.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The following diagram illustrates the fundamental Pd(0)/Pd(II) cycle governing these transformations.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA C-X Cleavage PdII Ar-Pd(II)-X Complex OA->PdII TM Transmetalation PdII->TM Nucleophile PdII_complex Ar-Pd(II)-R Complex TM->PdII_complex RE Reductive Elimination PdII_complex->RE C-C/C-N Formation RE->Pd0 Product Release

General Pd(0)/Pd(II) catalytic cycle for cross-coupling in 6-azaindole synthesis.

Troubleshooting & Best Practices

  • Regioselectivity in Polyhalogenated Scaffolds: In dihalo-pyridines (e.g., 3,5-dibromopyridines), oxidative addition occurs preferentially at the more electron-deficient or less sterically hindered position. Mapping these electronic disparities allows for sequential, site-selective functionalization without the need for protecting groups.

  • Overcoming Stalled Reactions: If a cross-coupling reaction stalls midway, it is often due to the free pyrrole N-H coordinating to the palladium center, forming an unreactive dimer. Temporarily protecting the N-H with a robust, electron-withdrawing group (e.g., Boc or SEM) reduces its nucleophilicity and will immediately restore catalytic turnover.

References

  • Title: One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (MDPI) URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of LSD1 Inhibitors Using Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Introduction: The Epigenetic Eraser LSD1 and the Therapeutic Promise of its Inhibition Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a critical enzyme in the field of epigenetics.[1][2] It functions as an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Epigenetic Eraser LSD1 and the Therapeutic Promise of its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a critical enzyme in the field of epigenetics.[1][2] It functions as an "epigenetic eraser" by removing methyl groups from histone proteins, primarily from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a marker associated with active gene transcription.[1][3] This demethylation activity leads to the repression of gene expression. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme and plays a crucial role in a wide array of cellular processes, including cell differentiation, proliferation, and cell cycle control.[1][2]

The aberrant overexpression of LSD1 has been implicated in numerous cancers, including acute myeloid leukemia (AML) and solid tumors, where it contributes to the maintenance of an oncogenic state.[1][2][4] Consequently, LSD1 has emerged as a significant and promising therapeutic target for cancer treatment.[2][4] The inhibition of LSD1 can lead to the reactivation of silenced tumor suppressor genes, offering a powerful strategy for anticancer therapy.[1]

Small molecule inhibitors of LSD1 are broadly categorized into two classes: irreversible and reversible inhibitors.[5] Irreversible inhibitors, many of which are derived from the monoamine oxidase inhibitor tranylcypromine, form a covalent bond with the FAD cofactor in the enzyme's active site, leading to its permanent inactivation.[1][6] While potent, these irreversible inhibitors can sometimes suffer from off-target effects and potential toxicity.[7][8]

This has spurred the development of reversible LSD1 inhibitors, which offer the potential for improved selectivity and safety profiles. Among the various scaffolds explored for reversible LSD1 inhibitors, the 1H-pyrrolo[2,3-c]pyridine core has emerged as a particularly promising starting point for the design of highly potent and selective compounds.[9][10][11] This application note provides a detailed guide for researchers on the utilization of a key building block, methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate , in the synthesis of novel and potent reversible LSD1 inhibitors.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Motif for LSD1 Inhibition

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a heterocyclic motif that has gained significant attention in medicinal chemistry due to its versatile pharmacophoric properties.[12] In the context of LSD1 inhibition, this scaffold has been successfully employed to develop inhibitors with nanomolar potency.[9][10][11] Structure-activity relationship (SAR) studies have demonstrated that the pyrrolo[2,3-c]pyridine core can be effectively functionalized at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties.[13]

The general structure of these inhibitors often involves the connection of the pyrrolo[2,3-c]pyridine core to a substituted aromatic or heteroaromatic ring system via a linker, and a side chain, often a piperidine-based moiety, that interacts with a specific pocket in the LSD1 active site. The nitrogen atom in the pyridine ring of the scaffold can form a crucial hydrogen bond interaction with residues in the active site, such as Met332, contributing significantly to the binding affinity.[14]

Synthetic Strategy: From Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate to Potent LSD1 Inhibitors

The following protocols outline a general synthetic route for the preparation of potent, reversible LSD1 inhibitors starting from methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This strategy is based on established synthetic methodologies reported in the scientific literature for similar compound classes.[9][10][11]

Workflow for the Synthesis of Pyrrolo[2,3-c]pyridine-based LSD1 Inhibitors

LSD1_Inhibitor_Synthesis_Workflow start Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate step1 Step 1: Hydrolysis of the Ester start->step1 intermediate1 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Step 3: Functionalization of the Pyrrolo Nitrogen (Optional) intermediate2->step3 intermediate3 N-Functionalized Intermediate step3->intermediate3 step4 Step 4: Introduction of the Side Chain intermediate3->step4 final_product Final LSD1 Inhibitor step4->final_product

Caption: A generalized workflow for the synthesis of LSD1 inhibitors from methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Detailed Experimental Protocols

Materials and General Methods:

  • All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining with an appropriate reagent.

  • Purification of compounds should be performed by flash column chromatography on silica gel.

  • The structure and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Step 1 - Hydrolysis of Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Causality: The initial ester functionality of the starting material needs to be converted to a carboxylic acid to enable subsequent amide bond formation, a common and versatile reaction for building molecular complexity.

Procedure:

  • To a solution of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1N hydrochloric acid (HCl).

  • The resulting precipitate, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Step 2 - Amide Coupling to Introduce the Aromatic/Heteroaromatic Moiety

Causality: This step is crucial for introducing the key aromatic or heteroaromatic fragment that will occupy a significant portion of the LSD1 active site. The choice of the amine component is critical for determining the final inhibitor's potency and selectivity.

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add the desired substituted aniline or heteroaromatic amine (1.1 eq).

  • Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired amide intermediate.

Protocol 3: Step 3 - Optional N-Functionalization of the Pyrrole Ring

Causality: In some inhibitor designs, functionalization of the pyrrole nitrogen with a small alkyl group (e.g., methyl) can enhance binding affinity or improve pharmacokinetic properties. This step is optional and depends on the specific design of the target inhibitor.

Procedure:

  • To a solution of the amide intermediate from Step 2 (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add an alkylating agent, such as methyl iodide (CH₃I, 1.5 eq), and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Step 4 - Introduction of the Piperidine-based Side Chain

Causality: The piperidine-based side chain is a common feature in many potent LSD1 inhibitors, as it often interacts with a hydrophobic pocket in the enzyme's active site. This final step connects this crucial moiety to the core structure. The specific piperidine derivative used will significantly impact the inhibitor's final activity.

Procedure:

This step typically involves a nucleophilic aromatic substitution (SₙAr) or a Buchwald-Hartwig amination reaction, depending on the nature of the aromatic/heteroaromatic ring introduced in Step 2. The following is a general procedure for an SₙAr reaction where a suitable leaving group (e.g., a fluorine or chlorine atom) is present on the aromatic ring.

  • To a solution of the N-functionalized (or non-functionalized) intermediate (1.0 eq) and the desired piperidine derivative (e.g., 4-hydroxypiperidine or a protected aminopiperidine, 1.5 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography. If a protecting group was used on the piperidine moiety, a subsequent deprotection step will be required.

Characterization and Biological Evaluation of Synthesized Inhibitors

A critical aspect of drug discovery is the thorough characterization and biological evaluation of the synthesized compounds.

Biochemical Assay: In Vitro LSD1 Inhibition

Principle: The enzymatic activity of LSD1 can be measured using a variety of in vitro assays. A common method involves the use of a synthetic H3K4me2 peptide as a substrate. The demethylation reaction produces hydrogen peroxide (H₂O₂), which can be detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).[1] The inhibition of LSD1 activity by the synthesized compounds is quantified by measuring the decrease in fluorescence signal.

Protocol Outline:

  • Prepare a reaction mixture containing recombinant human LSD1/CoREST complex in assay buffer.

  • Add varying concentrations of the synthesized inhibitor (or DMSO as a vehicle control).

  • Initiate the reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection reagents.

  • Monitor the fluorescence intensity over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce LSD1 activity by 50%.

Cellular Assays: Target Engagement and Antiproliferative Activity

Principle: To confirm that the synthesized inhibitors are active in a cellular context, it is essential to perform cell-based assays. These assays can measure the inhibitor's ability to engage its target (LSD1) and its effect on cancer cell proliferation.

Target Engagement (Western Blot):

  • Treat cancer cell lines known to overexpress LSD1 (e.g., AML cell lines like MV4;11 or SCLC cell lines like NCI-H1417) with increasing concentrations of the inhibitor for a defined period (e.g., 48-72 hours).[5][9]

  • Harvest the cells and extract histone proteins.

  • Perform Western blot analysis using antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).[1]

  • An effective LSD1 inhibitor should lead to a dose-dependent accumulation of H3K4me2.[1]

Antiproliferative Assay (e.g., CCK-8 or MTT assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized inhibitor.

  • After a specific incubation period (e.g., 72 hours), add a cell viability reagent (e.g., CCK-8 or MTT).

  • Measure the absorbance or fluorescence according to the manufacturer's protocol to determine the percentage of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) value for each compound.

Data Presentation

The quantitative data generated from the biological assays should be summarized in a clear and concise table for easy comparison of the synthesized inhibitors.

Compound IDLSD1 IC₅₀ (nM)MV4;11 GI₅₀ (nM)H1417 GI₅₀ (nM)H3K4me2 Accumulation (at 1 µM)
Example-1 5.110.215.8+++
Example-2 3.28.512.1+++
GSK2879552 16.025.030.0+++
(Control)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be determined experimentally.

LSD1 Signaling Pathway and Inhibition

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1/CoREST Complex H3K4me0 Histone H3 (H3K4me0) (Repressed Chromatin) LSD1->H3K4me0 Proliferation Tumor Cell Proliferation LSD1->Proliferation Promotes H3K4me2 Histone H3 (H3K4me2) (Active Chromatin) H3K4me2->LSD1 Demethylation TumorSuppressor Tumor Suppressor Genes H3K4me0->TumorSuppressor Repression GeneActivation Gene Reactivation TumorSuppressor->GeneActivation Activation TumorSuppressor->Proliferation Inhibition Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->LSD1 Inhibition Differentiation Cell Differentiation GeneActivation->Differentiation Apoptosis Apoptosis GeneActivation->Apoptosis

Caption: The mechanism of LSD1-mediated gene repression and its inhibition by pyrrolo[2,3-c]pyridine-based inhibitors.

Conclusion and Future Directions

The synthetic protocols and evaluation methods outlined in this application note provide a comprehensive guide for researchers working on the development of novel LSD1 inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold. The versatility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future efforts in this area may focus on exploring novel substitutions on the pyrrolo[2,3-c]pyridine core, developing dual-target inhibitors that simultaneously modulate LSD1 and other epigenetic targets, and investigating the therapeutic potential of these inhibitors in combination with other anticancer agents.[2][4] The continued exploration of this promising chemical space is expected to yield novel and effective therapies for a range of cancers.

References

  • Synthesis of LSD-1inhibitor GSK2879552 precursor 62 l by reductive... - ResearchGate. Available at: [Link]

  • Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Request PDF - ResearchGate. Available at: [Link]

  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - Frontiers. Available at: [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC - NIH. Available at: [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. Available at: [Link]

  • Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... - ResearchGate. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. Available at: [Link]

  • Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552 intermediate 53o by reductive amination with IR46.³⁹ - ResearchGate. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. Available at: [Link]

  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed. Available at: [Link]

  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed. Available at: [Link]

  • Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML - ChemRxiv. Available at: [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC. Available at: [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC. Available at: [Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - ResearchGate. Available at: [Link]

  • Optimization and Biological Evaluation of Novel 1H‑Pyrrolo[2,3‑c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Available at: [Link]

  • Discovery of[1][15][16]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Available at: [Link]

  • A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

Sources

Method

Application Note: Utilizing Methyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate in the Rational Design of FGFR Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols Strategic Rationale & Mechanistic Causality Fibroblast Growth Factor Rece...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols

Strategic Rationale & Mechanistic Causality

Fibroblast Growth Factor Receptors (FGFR1–4) are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and migration. Their dysregulation is a primary driver in numerous malignancies, including urothelial carcinoma, cholangiocarcinoma, and various leukemias. The development of highly selective FGFR inhibitors relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP within the kinase domain.

The azaindole core, particularly the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) system, has emerged as a highly versatile hinge-binding scaffold in modern targeted oncology[1]. Unlike the more ubiquitous 7-azaindole, the 6-azaindole system offers a unique electronic distribution. The pyrrole N-H acts as a critical hydrogen bond donor to the backbone carbonyl of the FGFR hinge region (e.g., Ala564 in FGFR1), while the pyridine nitrogen can participate in water-mediated hydrogen bonding networks or direct interactions depending on the specific DFG-in/out conformation of the target kinase[2].

Why start with the C2-Methyl Ester? Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 501892-49-5) serves as an optimal advanced building block[3]. In rational drug design, the C2 position of the azaindole core is strategically located to point directly toward the solvent-exposed region or the ribose-binding pocket of the kinase. The methyl ester provides a highly reliable synthetic vector. By saponifying the ester and performing late-stage amide couplings, medicinal chemists can rapidly introduce solubilizing groups (e.g., morpholines, piperazines) to tune pharmacokinetic properties without disrupting the primary hinge-binding pharmacophore[4].

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Activation FGF->FGFR RAS RAS / MAPK (Proliferation) FGFR->RAS PI3K PI3K / AKT (Survival) FGFR->PI3K STAT STAT Pathway (Angiogenesis) FGFR->STAT Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->FGFR ATP Competitive Inhibition

Fig 1. FGFR signaling cascade and the pharmacological intervention point of pyrrolo[2,3-c]pyridines.

Physicochemical Profiling

Before initiating synthetic campaigns, it is critical to verify the baseline properties of the synthon. The table below summarizes the key parameters of the starting material required for accurate stoichiometric calculations and storage[3].

Table 1: Physicochemical Properties of the Starting Material

PropertySpecification
Chemical Name Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
CAS Number 501892-49-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Physical Form Solid
Purity Requirement ≥ 97% (HPLC)
Storage Conditions Sealed in dry, 2-8°C. Keep away from strong oxidizers.

Synthetic Methodologies & Self-Validating Protocols

To convert this building block into a library of potential FGFR inhibitors, a two-step sequence is employed: (1) Saponification of the methyl ester, followed by (2) Amide coupling with diverse aliphatic or heteroaromatic amines.

Synthetic_Workflow SM Methyl 1H-pyrrolo[2,3-c] pyridine-2-carboxylate Step1 LiOH, THF/H2O Saponification SM->Step1 Acid C2-Carboxylic Acid Intermediate Step1->Acid Step2 HATU, DIPEA, R-NH2 Amide Coupling Acid->Step2 Product C2-Amide Derivative (FGFR Inhibitor) Step2->Product

Fig 2. Two-step synthetic workflow for C2-derivatization of the pyrrolo[2,3-c]pyridine scaffold.

Protocol A: Mild Saponification to the C2-Carboxylic Acid

Causality: We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture rather than harsher acidic or high-temperature basic conditions. The 6-azaindole core is electron-rich in the pyrrole ring but electron-deficient in the pyridine ring; mild conditions prevent unwanted ring-opening or decarboxylation of the resulting C2-carboxylic acid.

Step-by-Step Procedure:

  • Dissolve 1.0 eq (1.0 g, 5.67 mmol) of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in 15 mL of Tetrahydrofuran (THF).

  • In a separate vial, dissolve 3.0 eq (407 mg, 17.0 mmol) of LiOH in 5 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the THF solution at 0°C under continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Acidify the remaining aqueous layer with 1M HCl to pH ~4.0 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under a high vacuum.

Self-Validation Checkpoint 1: Prior to proceeding to Protocol B, analyze the isolated solid via LC-MS. The expected mass is


. Do not proceed if the starting material peak (

) exceeds 5% integration area, as unreacted ester will contaminate the subsequent amide coupling.
Protocol B: HATU-Mediated Amide Coupling

Causality: HATU is selected over standard carbodiimides (like EDC/DCC) due to its superior efficiency in coupling heteroaromatic carboxylic acids, which are often prone to poor reactivity or epimerization. DIPEA acts as a non-nucleophilic base to ensure the amine nucleophile is fully deprotonated and reactive.

Step-by-Step Procedure:

  • Suspend 1.0 eq (162 mg, 1.0 mmol) of the isolated 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in 5 mL of anhydrous DMF.

  • Add 1.2 eq (456 mg, 1.2 mmol) of HATU and 3.0 eq (522 µL, 3.0 mmol) of DIPEA. Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add 1.1 eq of the desired primary or secondary amine (e.g., 1-(4-aminophenyl)piperazine).

  • Stir the reaction mixture at room temperature for 12 hours under an inert N2 atmosphere.

  • Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Self-Validation Checkpoint 2: Confirm complete consumption of the acid intermediate via TLC (10% MeOH in DCM). The final product must be purified via preparative HPLC to >95% purity before biological testing to prevent false positives in the kinase assay caused by reactive coupling reagents (e.g., residual HATU).

Biological Evaluation & Data Interpretation

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure direct FGFR kinase inhibition.

Protocol C: In Vitro FGFR Kinase Inhibition Assay (TR-FRET)
  • Prepare a 10-point 3-fold serial dilution of the synthesized compounds in 100% DMSO.

  • Transfer 100 nL of the compound solutions into a 384-well ProxiPlate.

  • Add 5 µL of FGFR1/2/3 enzyme solution (in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the

    
     for the specific FGFR isoform) and ULight-labeled poly-GT substrate.
    
  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of EDTA/Europium-anti-phosphotyrosine antibody detection mix.

  • Read the plate on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Self-Validation Checkpoint 3: Calculate the Z'-factor for the assay plate using positive (Erdafitinib, 1 µM) and negative (DMSO) controls. A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range and reliability before calculating


 values.
Representative SAR Data Interpretation

The table below illustrates representative Structure-Activity Relationship (SAR) data demonstrating how derivatization at the C2 position of the 1H-pyrrolo[2,3-c]pyridine core drastically impacts target affinity. Notice how the free carboxylic acid lacks potency due to electrostatic repulsion in the lipophilic solvent channel, whereas bulky, solubilizing amides drive nanomolar potency.

Table 2: Representative SAR Data (


) for C2-Derivatized Pyrrolo[2,3-c]pyridines 
CompoundR-Group (C2-Amide)FGFR1

(nM)
FGFR2

(nM)
FGFR3

(nM)
1 (Core Acid) -OH>10,000>10,000>10,000
2 -NH-CH38509201,100
3 -NH-(CH2)2-Morpholine4552115
4 -NH-Phenyl-4-piperazine81225

References

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA European Journal of Medicinal Chemistry
  • Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 501892-49-5) Sigma-Aldrich / MilliporeSigma Technical Documents
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)

Sources

Application

Advanced Application Note: Pyrrolo[2,3-c]pyridines as Potassium-Competitive Acid Blockers (P-CABs)

Executive Summary Potassium-competitive acid blockers (P-CABs) represent a paradigm shift in the management of acid-related disorders (such as GERD and peptic ulcer disease), overcoming the pharmacokinetic and pharmacody...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium-competitive acid blockers (P-CABs) represent a paradigm shift in the management of acid-related disorders (such as GERD and peptic ulcer disease), overcoming the pharmacokinetic and pharmacodynamic limitations of traditional proton pump inhibitors (PPIs)[1]. Among the emerging chemical classes, 1H-pyrrolo[2,3-c]pyridine derivatives (6-azaindoles) have demonstrated profound efficacy as reversible, K⁺-competitive inhibitors of the gastric H⁺/K⁺-ATPase[2]. This application note details the mechanistic rationale, structural optimization, and validated in vitro protocols for evaluating pyrrolo[2,3-c]pyridine-based P-CAB candidates.

Mechanistic Background & Rationale

Unlike PPIs, which require acidic activation and covalent disulfide bonding with cysteine residues on the H⁺/K⁺-ATPase, P-CABs bind ionically and reversibly to the potassium-binding site of the enzyme in its E2 state[3]. The pyrrolo[2,3-c]pyridine scaffold is particularly advantageous due to its optimal pKa, allowing it to concentrate in the acidic canaliculi of parietal cells without requiring an acid-activated prodrug conversion[4].

According to, molecular docking models of the H⁺/K⁺-ATPase reveal that introducing specific substituents at the 1-position of the pyrrolo[2,3-c]pyridine core allows the molecule to simultaneously access two lipophilic pockets and interact with polar residues within the K⁺ binding domain[5]. Furthermore, modifications at the 7-amine position enhance the hydrogen-bonding network with the enzyme's transmembrane helices[6]. demonstrated that substitutions at the N1, C5, and C7 positions yield highly potent acid pump antagonists with IC₅₀ values in the low nanomolar range[2].

Mechanism E1 E1 State (Cytosolic, High H+ Affinity) E1P E1-P State (Phosphorylated, H+ Occluded) E1->E1P ATP -> ADP 3H+ Binding E2P E2-P State (Luminal, Low H+, High K+ Affinity) E1P->E2P Conformational Change E2 E2 State (Dephosphorylated, K+ Occluded) E2P->E2 K+ Binding Pi Release E2->E1 K+ Release to Cytosol PCAB Pyrrolo[2,3-c]pyridine P-CAB (Reversible K+ Competition) PCAB->E2P Blocks K+ Binding PCAB->E2 Stabilizes E2 State

Catalytic cycle of H+/K+-ATPase and the inhibitory mechanism of pyrrolo[2,3-c]pyridine P-CABs.

Validated Experimental Protocols

The following protocols outline a self-validating system for the in vitro characterization of pyrrolo[2,3-c]pyridine P-CABs. The methodologies are adapted from the foundational work by[4].

Protocol A: Preparation of Gastric H⁺/K⁺-ATPase from Hog Gastric Mucosa

Causality & Rationale: Hog gastric mucosa provides a highly homologous and abundant source of H⁺/K⁺-ATPase compared to human tissue, ensuring robust and reproducible vesicle yields[4]. The use of PIPES buffer maintains physiological pH (6.8) during extraction, crucial for preserving the native conformation of the transmembrane domains. EDTA and EGTA are included to chelate divalent cations (Ca²⁺, Mg²⁺), preventing the activation of endogenous calcium-dependent proteases and vesicle aggregation[4].

Step-by-Step Methodology:

  • Collect fresh hog gastric mucosa and rinse thoroughly with ice-cold homogenization buffer (0.25 M sucrose, 5 mM PIPES/Tris pH 6.8, 1 mM EDTA, 1 mM EGTA). Note: Sucrose maintains osmolarity to keep vesicles intact.

  • Mince the tissue and homogenize at 4°C using a Potter-Elvehjem tissue grinder.

  • Centrifuge the homogenate at 20,000 × g for 45 minutes at 4°C to pellet cellular debris, nuclei, and mitochondria.

  • Collect the supernatant and subject it to ultracentrifugation at 100,000 × g for 1 hour at 4°C to pellet the microsomal fraction containing the H⁺/K⁺-ATPase vesicles.

  • Resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Quantify protein concentration via the Bradford assay and store aliquots at -80°C until use.

Protocol B: In Vitro H⁺/K⁺-ATPase Inhibition Assay (Colorimetric Pi Release)

Causality & Rationale: Because P-CABs compete with K⁺, the assay must be performed using a tightly controlled concentration of KCl (e.g., 10 mM)[4]. Nigericin (a K⁺/H⁺ ionophore) is added to dissipate the proton gradient across the vesicle membrane. Without it, the vesicles would rapidly acidify, leading to intravesicular K⁺ depletion and premature enzyme stalling. Nigericin ensures the enzyme operates continuously at Vmax[4].

Step-by-Step Methodology:

  • Prepare the assay buffer: 20 mM Tris/HCl (pH 7.0), 2 mM MgCl₂, 10 mM KCl, and 1 µg/mL nigericin.

  • Add 2–3 µg/mL of the purified gastric vesicles to the assay buffer.

  • Introduce the pyrrolo[2,3-c]pyridine test compounds at varying logarithmic concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO <1% final volume).

  • Pre-incubate the mixture for 10 minutes at 37°C to allow equilibrium binding of the inhibitor to the E2 state.

  • Initiate the ATPase reaction by adding a final concentration of 2 mM ATP. Incubate for exactly 30 minutes at 37°C.

  • Terminate the reaction by adding a malachite green/molybdate reagent, which forms a stable colorimetric complex with the released inorganic phosphate (Pi).

  • Measure absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol C: Acridine Orange Uptake Assay for Intravesicular Acidification

Causality & Rationale: To verify that ATPase inhibition functionally translates to a block in proton pumping, acridine orange (a fluorescent weak base) is utilized. It accumulates in acidic vesicles, quenching its own fluorescence[4]. Valinomycin (a K⁺ specific ionophore) is added to prevent the buildup of an electrical potential (positive inside) that would otherwise oppose the inward pumping of protons, allowing purely pH-dependent quenching[4].

Step-by-Step Methodology:

  • Suspend vesicles (20 µg/mL) in an uptake buffer: 3 mM PIPES/Tris (pH 7.0), 2 mM MgCl₂, 150 mM KCl, and 5 µg/mL valinomycin.

  • Add 1 µM acridine orange and monitor baseline fluorescence using a spectrofluorimeter (Excitation: 490 nm, Emission: 530 nm).

  • Add 2 mM ATP to initiate proton pumping. Observe the fluorescence quenching until a steady-state minimum is reached.

  • Inject the pyrrolo[2,3-c]pyridine P-CAB candidate. Measure the rate of fluorescence recovery, which indicates the cessation of H⁺ pumping and the passive leak of protons out of the vesicles.

Workflow Prep Hog Gastric Mucosa Homogenization Ultra Ultracentrifugation (100,000 x g) Prep->Ultra Vesicles Purified H+/K+ ATPase Vesicles Ultra->Vesicles Assay1 Colorimetric Pi Assay (Nigericin + KCl) Vesicles->Assay1 Enzyme Activity Assay2 Acridine Orange Assay (Valinomycin + KCl) Vesicles->Assay2 Acidification Data IC50 & Proton Pumping Analysis Assay1->Data Assay2->Data

Step-by-step experimental workflow for evaluating pyrrolo[2,3-c]pyridine P-CAB candidates.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and inhibitory potency of key pyrrolo[2,3-c]pyridine derivatives against the gastric H⁺/K⁺-ATPase, demonstrating their superiority or equivalence to established benchmarks.

Compound / ScaffoldTarget EnzymeIC₅₀ (nM)Key Structural FeatureReference
1H-pyrrolo[2,3-c]pyridine (14f) Hog Gastric H⁺/K⁺-ATPase28N1, C5, C7 substitutionsYoon et al., 2010[2]
1H-pyrrolo[2,3-c]pyridine (14g) Hog Gastric H⁺/K⁺-ATPase29N1, C5, C7 substitutionsYoon et al., 2010[2]
1H-pyrrolo[2,3-c]pyridine-7-amine Hog Gastric H⁺/K⁺-ATPase< 101-position lipophilic substituentArikawa et al., 2014[5]
TAK-438 (Vonoprazan) Hog Gastric H⁺/K⁺-ATPase10Pyrrole core, sulfonyl groupHori et al., 2010[4]

(Note: TAK-438 is included as a structural and functional benchmark within the broader class of heterocyclic P-CABs).

References

  • Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. "Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers." Chemical and Pharmaceutical Bulletin, 62(4), 336-342 (2014). URL: [Link]

  • Yoon, Y. A., Kim, D. H., Lee, B. M., & Kim, J. G. "Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs)." Bioorganic & Medicinal Chemistry Letters, 20(17), 5237-5240 (2010). URL:[Link]

  • Hori, Y., Matsukawa, J., Takeuchi, T., Nishida, H., Kajino, M., & Inatomi, N. "Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)." Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238 (2010). URL:[Link]

  • Voloshchuk, V. V., & Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56 (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for multi-step 6-azaindole synthesis

Welcome to the technical support center for multi-step 6-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for multi-step 6-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Enhancing Reaction Yields in 6-Azaindole Synthesis

This section addresses specific problems you may encounter during the synthesis of 6-azaindole and its derivatives. The solutions provided are based on established chemical principles and proven optimization strategies.

I. Challenges in Fischer Indole Synthesis of 6-Azaindole Precursors

The Fischer indole synthesis is a classic method for forming the indole ring, but its application to azaindoles can be challenging.

Question 1: My Fischer indole synthesis of a 6-azaindole precursor is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and the formation of multiple products in the Fischer indole synthesis of 6-azaindole precursors often stem from several factors, including the stability of the pyridylhydrazine starting material, competing side reactions, and suboptimal reaction conditions.[1] The electron-deficient nature of the pyridine ring can also hinder the desired cyclization.[2][3][4]

Potential Causes and Solutions:

  • Degradation of Pyridylhydrazine: Pyridylhydrazines can be unstable and prone to oxidation.

    • Troubleshooting Step: Always use freshly prepared or purified pyridylhydrazine. Store it under an inert atmosphere (argon or nitrogen) and in the dark to minimize degradation.[1]

  • Competing Side Reactions: Aldol condensation and Friedel-Crafts-type reactions can compete with the desired indole formation, consuming starting materials and complicating purification.[1]

    • Troubleshooting Step: Carefully control the reaction temperature. Lowering the temperature may suppress side reactions. Additionally, ensure the purity of your ketone or aldehyde starting material, as impurities can catalyze unwanted pathways.[1]

  • Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical for promoting the[5][5]-sigmatropic rearrangement and subsequent cyclization.

    • Troubleshooting Step: A screen of different acid catalysts (e.g., H₂SO₄, polyphosphoric acid (PPA), Eaton's reagent) and their concentrations is highly recommended. For 6-azaindole synthesis, stronger acids are often required to facilitate the reaction with the electron-deficient pyridine ring.[1]

  • Poor Regioselectivity with Unsymmetrical Ketones: The use of an unsymmetrical ketone can lead to the formation of two regioisomeric indole products.

    • Troubleshooting Step: The regioselectivity is influenced by the acid catalyst. Generally, stronger acids favor the formation of the indole from the less substituted enamine intermediate.[1] Experimenting with different acid catalysts can help favor the desired regioisomer.

Question 2: I am observing significant decomposition of my 6-azaindole product during purification by silica gel chromatography. How can I mitigate this issue?

Answer:

Indoles and azaindoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition and reduced isolated yields.[1]

Solutions:

  • Neutralized Silica Gel: Pre-treat the silica gel with a solution of a volatile base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.[1]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or reversed-phase silica gel for your chromatography.[1]

  • Non-Chromatographic Purification: If possible, explore alternative purification methods such as recrystallization or preparative HPLC.

II. Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are powerful tools for constructing the 6-azaindole scaffold.[6][7][8] However, they are sensitive to various parameters.

Question 3: My Sonogashira coupling between an aminohalopyridine and a terminal alkyne is sluggish and gives low yields of the desired intermediate for 6-azaindole synthesis. What factors should I investigate?

Answer:

A successful Sonogashira coupling depends on the careful optimization of the catalyst system, base, solvent, and temperature. The reactivity of the aminohalopyridine is also a key factor.

Key Optimization Parameters:

ParameterRecommendationRationale
Palladium Catalyst Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider using pre-catalysts like XPhos Pd G3 for challenging couplings.[9]The choice of palladium source and its ligand can significantly impact catalytic activity and stability. Buchwald's XPhos pre-catalyst has shown good performance in azaindole synthesis.[9]
Copper Co-catalyst Typically, CuI is used as a co-catalyst. Ensure it is fresh and of high purity.The copper(I) co-catalyst facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.
Base A variety of bases can be used, including amines (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can be substrate-dependent.[10]The base is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
Solvent Common solvents include DMF, THF, and toluene. The choice of solvent can influence the solubility of the reactants and the reaction rate.For microwave-assisted reactions, high-boiling point solvents like DMF are often used.[7]
Temperature Reactions can be run at room temperature or heated. Microwave irradiation can sometimes accelerate the reaction and improve yields.[7]Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst decomposition.

Troubleshooting Workflow for Sonogashira Coupling

G start Low Yield in Sonogashira Coupling catalyst Screen Pd Catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) start->catalyst base Optimize Base (e.g., Et₃N, Cs₂CO₃) catalyst->base solvent Vary Solvent (e.g., DMF, THF) base->solvent temp Adjust Temperature (RT vs. Heated/Microwave) solvent->temp result Improved Yield temp->result

Caption: A systematic approach to optimizing Sonogashira coupling reactions.

Question 4: I am attempting a one-pot synthesis of a 1,2-disubstituted 6-azaindole via N-arylation followed by a Sonogashira/cyclization cascade, but the yield is poor. What are the critical aspects of this sequence?

Answer:

One-pot syntheses are efficient but require careful orchestration of reaction conditions to ensure each step proceeds smoothly without interfering with subsequent transformations.[11] For the N-arylation/Sonogashira/cyclization sequence, the choice of catalyst and the sequential addition of reagents are crucial.

Critical Considerations:

  • N-Arylation Step: The initial N-arylation of the aminohalopyridine is often the most challenging step.

    • Optimization: A robust catalyst system like Pd₂(dba)₃ with a bulky electron-rich ligand such as Xantphos is often effective.[11] The choice of base (e.g., t-BuONa) is also critical.

  • Solvent Switch: After the N-arylation is complete, it may be necessary to remove the initial solvent (e.g., toluene) and switch to a more suitable solvent for the Sonogashira reaction (e.g., DMF).[11]

  • Catalyst Compatibility: Ensure that the catalyst system for the Sonogashira coupling (e.g., PdCl₂(PPh₃)₂/CuI) is compatible with any remaining reagents from the N-arylation step.

  • Stepwise vs. One-Pot: If optimizing the one-pot procedure proves difficult, consider a stepwise approach where the N-arylated intermediate is isolated and purified before proceeding to the Sonogashira/cyclization step. This can help identify the problematic step.[11]

III. Challenges with Nitration and Reduction Steps

Introducing substituents onto the pyridine ring of the azaindole precursor often involves nitration followed by reduction.

Question 5: Direct nitration of my pyridine-containing starting material for 6-azaindole synthesis is giving low yields and poor regioselectivity. Are there alternative strategies?

Answer:

Direct electrophilic nitration of pyridines is notoriously difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[12][13] Harsh conditions are often required, which can lead to low yields and side reactions.

Alternative Approaches:

  • "Indirect" Nitration via a Dearomatization-Rearomatization Strategy: A more recent and milder approach involves a dearomatization-rearomatization sequence. This can provide highly regioselective meta-nitration of pyridines.[12][13] This method can be particularly useful for late-stage functionalization.

  • Synthesis from Pre-functionalized Pyridines: A more reliable strategy is often to start with a commercially available nitropyridine and build the azaindole scaffold from there. The Bartoli indole synthesis, for example, utilizes nitropyridines as starting materials.[14]

Bartoli Synthesis of 6-Azaindoles

G start Nitropyridine Starting Material grignard React with Vinyl Grignard Reagent (e.g., vinylmagnesium bromide) start->grignard cyclization [3,3]-Sigmatropic Rearrangement and Cyclization grignard->cyclization product 6-Azaindole Product cyclization->product

Caption: Simplified workflow for the Bartoli synthesis of 6-azaindoles.

Although yields can be modest, the Bartoli synthesis offers a direct route to 6-azaindoles from readily available nitropyridines.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are some of the most common multi-step synthetic routes to 6-azaindole?

A1: Several synthetic strategies have been developed for 6-azaindole. Some of the most common include:

  • Fischer Indole Synthesis: Starting from a pyridylhydrazine and a ketone or aldehyde.[2][3][4]

  • Bartoli Indole Synthesis: Utilizes a nitropyridine and a vinyl Grignard reagent.[14][15]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Larock indole synthesis, Sonogashira coupling followed by cyclization, and Heck reactions, are versatile for creating substituted azaindoles from halopyridines.[5][6][7][8][16]

  • Leimgruber-Batcho Indole Synthesis: A two-step process that is often used for the synthesis of various azaindole isomers.

  • Formal [4+1] Cyclization: A newer method that can be used to synthesize 6-azaindoles from 3-amino-4-methylpyridines.[17][18]

Q2: How does the position of the nitrogen in the pyridine ring affect the reactivity in azaindole synthesis?

A2: The position of the nitrogen atom significantly influences the electronic properties of the pyridine ring, thereby affecting its reactivity. In 6-azaindole, the nitrogen is at the 6-position. This electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic substitution and can complicate reactions like the Fischer indole synthesis, which often require electron-rich aromatic systems.[2] Conversely, it can facilitate nucleophilic aromatic substitution on the pyridine ring. The choice of synthetic route and reaction conditions must be tailored to the specific azaindole isomer being synthesized.

Q3: Are protecting groups necessary for the synthesis of 6-azaindole?

A3: The use of protecting groups, particularly on the indole nitrogen, can be beneficial in certain synthetic routes. For example, in some palladium-catalyzed reactions, N-protected substrates have been shown to give higher yields.[6][9] A benzyl protecting group, for instance, can increase yields and decrease reaction times in some cases.[9] However, the need for a protecting group is dependent on the specific reaction conditions and the subsequent steps in the synthesis. Many modern methods aim to be protecting-group-free to improve overall efficiency.[19]

Q4: What are some effective strategies for scaling up the synthesis of 6-azaindole derivatives?

A4: Scaling up a synthesis from the bench to a larger scale presents several challenges. Key considerations include:

  • Reaction Exotherms: Reactions that are easily controlled on a small scale may become dangerously exothermic on a larger scale. Careful monitoring of the internal temperature and controlled addition of reagents are crucial.

  • Mixing: Efficient mixing becomes more challenging in larger reactors. Ensure that the mixing is adequate to maintain a homogeneous reaction mixture.

  • Purification: Chromatographic purification can be cumbersome and expensive on a large scale. Developing a robust crystallization or extraction protocol for the final product and intermediates is highly desirable.

  • Reagent Stoichiometry: On a larger scale, it is often more economical to use the more expensive reagent as the limiting reagent to maximize its conversion.

  • Process Safety: A thorough safety review of all steps is essential before scaling up.

One study has reported the successful scale-up of an azaindole synthesis to a 100 g batch, highlighting the importance of optimizing reaction conditions for improved yields with electron-deficient azaheterocycles.[20]

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. Retrieved March 10, 2026, from [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016, June 22). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Synthesis of 4-, 5-, and 6-azaindoles via one-pot palladium-catalyzed... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. Retrieved March 10, 2026, from [Link]

  • Palladium-Catalyzed Heteroannulation Route to Azaindoles. (n.d.). Thieme. Retrieved March 10, 2026, from [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016, July 1). PubMed. Retrieved March 10, 2026, from [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. (2002, March 9). ACS Publications. Retrieved March 10, 2026, from [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. (2017, September 15). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025, November 21). MDPI. Retrieved March 10, 2026, from [Link]

  • Synthesis of Azaindoles. (2025, August 6). ResearchGate. Retrieved March 10, 2026, from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (2009, October 19). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Recent Advances in the Construction of Indole Scaffolds. (2026, February 19). Der Pharma Chemica. Retrieved March 10, 2026, from [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (n.d.). Figshare. Retrieved March 10, 2026, from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, March 5). PubMed. Retrieved March 10, 2026, from [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide. (n.d.). Baran Lab. Retrieved March 10, 2026, from [Link]

  • Optimization assays for the Sonogashira coupling between N-tosylhydrazone 6 and 4-ethynylanisole a. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Balanna Studer 2025 Meta Nitration of Pyridines and Quinolines Through Oxazino Azines. (2025, February 24). JACS. Retrieved March 10, 2026, from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities. (2025, May 8). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Synthesis of 6-azaindoles with “unusual” substitution pattern. (2024, March 19). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Intermediates

Overview & Scientific Context Welcome to the Technical Support Center for the isolation and purification of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 501892-49-5). As a 6-azaindole derivative, this intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Context

Welcome to the Technical Support Center for the isolation and purification of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 501892-49-5). As a 6-azaindole derivative, this intermediate is a highly valued bioisostere for indoles and purines in .

However, its unique electronic properties—specifically the basic pyridine nitrogen (N6) and the hydrogen-bonding pyrrole amine (N1)—present distinct chromatographic challenges. Common issues include severe peak tailing, poor solubility, and ester degradation under harsh conditions. This guide provides field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure >98% purity for downstream applications, aligning with industry standards for.

Physicochemical Properties & Purification Metrics

Understanding the physical properties of this intermediate is critical for designing an effective purification strategy. The table below summarizes key metrics and their direct implications on chromatography.

PropertyValue / MetricChromatographic Implication
CAS Number 501892-49-5Standard identifier for material sourcing.
Molecular Formula C9H8N2O2-
Molecular Weight 176.17 g/mol Ideal for LC-MS monitoring (ESI+ m/z 177.1 [M+H]+).
pKa (Pyridine N) ~4.5 - 5.5Requires basic modifiers (e.g., Et3N) to prevent silica streaking.
LogP (predicted) ~1.2 - 1.5Moderate lipophilicity; elutes well in mid-polar solvent systems.
Storage Temperature 2–8 °CSusceptible to ester hydrolysis; must be kept dry and sealed.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Aqueous Aqueous Workup (pH 7.5 - 8.0) Crude->Aqueous TLC LC-MS / TLC Profiling Aqueous->TLC Flash Silica Chromatography (DCM/MeOH + 1% Et3N) TLC->Flash Major Impurities HPLC Reverse Phase Prep-HPLC (MeCN/H2O + 0.1% NH4OH) TLC->HPLC Complex Impurities Cryst Recrystallization (EtOAc / Hexanes) Flash->Cryst Polish HPLC->Cryst Polish Pure Pure Intermediate (>98% Purity) Cryst->Pure

Workflow for the isolation and purification of 6-azaindole carboxylate intermediates.

Step-by-Step Methodologies

As a Senior Application Scientist, I emphasize that successful purification requires understanding why a step is performed, not just how. Every protocol below is designed as a self-validating system to ensure absolute confidence in your results.

Protocol A: Base-Modified Silica Gel Flash Chromatography

Causality: The basic nitrogen of the pyrrolo[2,3-c]pyridine ring interacts strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and irreversible adsorption. Pre-treating the column with triethylamine (Et3N) neutralizes these silanols, ensuring a tight elution band and higher recovery, a standard practice supported by .

  • Column Preparation: Slurry-pack the silica gel column using Dichloromethane (DCM) containing 1% (v/v) Et3N. Flush with 2-3 column volumes to fully deactivate the silica.

  • Sample Loading: Dissolve the crude methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in a minimal volume of DCM. If solubility is poor, dry-load the sample onto Celite (1:2 mass ratio) to prevent localized precipitation at the column head.

  • Elution: Run a gradient of 0% to 5% Methanol (MeOH) in DCM, maintaining 1% Et3N throughout the run.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound typically elutes around 3-4% MeOH.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to azeotropically remove residual Et3N.

  • Self-Validation Check: Spot the collected fractions on a TLC plate alongside the crude mixture. A single, tight spot at Rf ~0.35 (in 5% MeOH/DCM) confirms successful separation. If the spot tails, the silica was insufficiently deactivated.

Protocol B: Reverse-Phase Preparative HPLC

Causality: For highly complex mixtures where regioisomers (e.g., N-alkylation side products) are present, reverse-phase HPLC provides superior theoretical plates. However, acidic modifiers (like TFA) can hydrolyze the methyl ester or form stubborn salts with the pyridine nitrogen. A volatile basic modifier (NH4OH) is preferred to maintain the compound in its neutral, free-base form, ensuring sharp peak shapes.

  • System Setup: Use a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: Water + 0.1% Ammonium Hydroxide (NH4OH) (pH ~10).

    • Buffer B: Acetonitrile (MeCN).

  • Gradient: 10% B to 60% B over 20 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Recovery: Lyophilize the collected fractions immediately to prevent ester hydrolysis in the aqueous basic medium.

  • Self-Validation Check: Re-inject an aliquot of the pooled fractions onto an analytical LC-MS using a different gradient (e.g., 5-95% MeCN over 5 mins). A single peak with >98% Area Under Curve (AUC) and the correct mass (m/z 177.1) validates the purification.

Protocol C: Recrystallization (Polishing Step)

Causality: Chromatography often leaves trace grease or solvent impurities. Recrystallization exploits the differential temperature-dependent solubility of the azaindole core. The hydrogen-bonding network of the pyrrole N-H and the ester carbonyl facilitates highly ordered crystal packing, effectively excluding structurally dissimilar impurities.

  • Dissolution: Suspend the semi-pure solid in minimal boiling Ethyl Acetate (EtOAc).

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble particulates.

  • Crystallization: Remove from heat and slowly add Hexanes dropwise until the solution becomes slightly turbid. Allow to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold hexanes, and dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Check: Determine the melting point of the dried crystals. A sharp melting point range (< 2 °C variance) confirms high crystalline purity and the absence of trapped solvent.

Troubleshooting Guides & FAQs

Q1: My product streaks heavily on TLC and yields are low after silica chromatography. How do I fix this? A1: Streaking is a classic symptom of the 6-azaindole's basic pyridine nitrogen interacting with acidic silanols. If 1% Et3N is insufficient, switch to a more polar basic system, such as Chloroform/Methanol/Ammonium Hydroxide (90:10:1). Alternatively, consider using amine-functionalized (NH2) silica gel, which inherently prevents these secondary interactions without requiring mobile phase additives.

Q2: During aqueous workup, I am losing my product to the aqueous layer. What is the optimal extraction pH? A2: The target compound is amphoteric. At low pH (< 4), the pyridine nitrogen protonates; at high pH (> 10), the pyrrole nitrogen can deprotonate, and the methyl ester is at risk of saponification. Adjust the aqueous phase to strictly pH 7.5–8.0 using saturated NaHCO3 before extraction with a highly solvating organic solvent like Ethyl Acetate or a 3:1 mixture of Chloroform:Isopropanol.

Q3: I observe a side product with a mass of [M+14]+ in my LC-MS. What is it, and how do I separate it? A3: A +14 Da mass shift typically indicates unintended N-methylation (forming the N1-methyl or N6-methyl derivative), often occurring if methylating agents were used in upstream steps. Because these regioisomers have similar polarities, normal phase silica is often ineffective. Switch to Reverse-Phase Prep-HPLC (Protocol B) utilizing a shallow gradient (e.g., 20-40% MeCN over 30 mins) to exploit subtle hydrophobic differences.

Q4: My recrystallization yields an oil instead of crystals (oiling out). How can I force crystallization? A4: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. To correct this, reheat the mixture until the oil dissolves, then add a small amount of the solubilizing solvent (EtOAc) to lower the saturation temperature. Allow it to cool much more slowly. If available, seed the solution with a pure crystal of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate just before it reaches the cloud point.

Q5: The methyl ester seems to be degrading during storage. How should it be handled? A5: Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is susceptible to ambient moisture leading to slow hydrolysis. As recommended for commercial standards by suppliers like , it must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Ensure the compound is thoroughly dried (vacuum oven) prior to storage.

References

  • National Center for Biotechnology Information (NCBI). "Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation". PMC8746738. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Pyrrolo[2,3-c]pyridine Scaffold

Welcome to the Technical Support Center for 6-azaindole (pyrrolo[2,3-c]pyridine) functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most notorious challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-azaindole (pyrrolo[2,3-c]pyridine) functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most notorious challenges associated with this scaffold: poor regioselectivity, catalyst poisoning by the basic azine nitrogen, and sluggish reactivity due to high pKa values.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure your synthetic workflows are robust and reproducible.

Section 1: Regioselective Halogenation (C-3 vs. Pyridine Ring)

FAQ: Why am I getting an intractable mixture of halogenated products when trying to brominate the pyrrole ring?

The Causality: Standard electrophilic halogenation conditions (e.g., NBS in DMF) rely on the inherent nucleophilicity of the pyrrole ring. However, the electron-rich nature of the 6-azaindole system, combined with the basicity of the pyridine nitrogen, leads to competing bromination at the C-2, C-3, and pyridine-ring positions.

The Solution: To achieve strict C-3 regioselectivity, you must alter the mechanistic pathway from standard electrophilic aromatic substitution to a metal-directed approach. Using copper(II) bromide (CuBr₂) in acetonitrile solves this. The Cu(II) center coordinates with the basic pyridine nitrogen, temporarily deactivating the pyridine ring and sterically directing the bromide delivery exclusively to the C-3 position, as established by Gallou and co-workers ([1]).

G A 6-Azaindole Scaffold B NBS / DMF (Standard Electrophilic) A->B C CuBr2 / MeCN (Metal-Directed) A->C D Mixture of C-2, C-3 & Pyridine-Br B->D Uncontrolled E Strict C-3 Bromination (>80% Yield) C->E Cu(II) Coordination

Caption: Mechanistic divergence in 6-azaindole bromination: Electrophilic vs. Cu(II)-directed pathways.

Quantitative Data: Halogenation Optimization
Reagent SystemSolventTemperaturePrimary ProductYield
NBS (1.05 eq)DMF0 °C to rtC-3, C-2, and Py-Br mixture< 45% (isolated)
Br₂ (1.0 eq)AcOHrtC-3 Br (with heavy overbromination)50%
CuBr₂ (3.0 eq) MeCN rt Strictly C-3 Brominated 80 - 95%
Self-Validating Protocol: Practical C-3 Bromination
  • Reaction Setup: Dissolve the 6-azaindole substrate (1.0 mmol) in anhydrous acetonitrile (10 mL). Add CuBr₂ (3.0 mmol, 3.0 equiv) in one portion at room temperature. The solution will become heterogeneous.

  • Monitoring: Stir at room temperature for 1–2 hours.

    • In-Process Validation: Monitor via LC-MS. The starting material mass will disappear, replaced by the M+2 isotope pattern characteristic of mono-bromination.

  • Quench & Decomplexation: Quench the reaction with a 7 M solution of ammonia in methanol (5 mL).

    • Causality: The NH₃ is critical to decomplex the copper from the azaindole nitrogen, preventing product loss during extraction.

  • Isolation: Stir vigorously for 30 minutes, add water, and extract with ethyl acetate.

    • Final Validation: ¹H NMR will show the complete disappearance of the deshielded H-3 aromatic singlet (typically at δ 6.5–7.0 ppm).

Section 2: Overcoming Catalyst Poisoning in Cross-Couplings

FAQ: My Suzuki coupling on 7-chloro-1H-pyrrolo[2,3-c]pyridine is stalling at 20% conversion. How do I prevent catalyst poisoning?

The Causality: The 6-azaindole core possesses an unprotected N-H and a highly basic azine nitrogen. These heteroatoms act as bidentate ligands, strongly coordinating to standard Pd(0) catalysts (like Pd(PPh₃)₄) and forming inactive, thermodynamically stable off-cycle complexes. Furthermore, the higher pKa of 6-azaindoles makes the oxidative addition step highly sluggish.

The Solution: Abandon first-generation palladium catalysts. Transition to a bulky, electron-rich precatalyst system like XPhos-Pd-G2 . The extreme steric bulk of the XPhos biaryl ligand physically shields the palladium center from multi-site coordination by the azaindole nitrogens. The G2 precatalyst ensures rapid, base-mediated activation to generate the active mono-ligated Pd(0) species, driving the reaction to completion even at low catalyst loadings ([2]).

G Pre XPhos-Pd-G2 Precatalyst Pd0 Mono-ligated Pd(0) (Active Species) Pre->Pd0 Base / Heat Poison Azaindole-Bound Pd (Inactive Off-Cycle) Pd0->Poison Standard Ligands (e.g., PPh3) OxAdd Oxidative Addition (7-Cl-Azaindole) Pd0->OxAdd XPhos Steric Shielding Trans Transmetalation (Boronic Acid) OxAdd->Trans RedEl Reductive Elimination (C7-Aryl Product) Trans->RedEl RedEl->Pd0

Caption: Suzuki-Miyaura catalytic cycle highlighting XPhos-mediated prevention of catalyst poisoning.

Quantitative Data: Catalyst & Ligand Optimization for C-7 Suzuki Coupling
Catalyst SystemBaseSolventConditionsConversion / Yield
Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene/H₂O100 °C, 12 h< 30% (Stalled)
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O100 °C, 12 h45%
XPhos-Pd-G2 (2 mol%) K₃PO₄ DMF/EtOH/H₂O MW 100 °C, 30 min > 90%
Self-Validating Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave vial, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), aryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos-Pd-G2 (0.02 equiv).

  • Solvent Addition: Add a degassed mixture of DMF/EtOH/H₂O (2:1:1 ratio).

    • Causality: The protic co-solvents (EtOH/H₂O) are essential for the rapid activation of the G2 precatalyst and dissolution of the phosphate base.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 100 °C for 30 minutes.

    • In-Process Validation: Spot the reaction mixture on a TLC plate (UV 254 nm). The starting material spot should be completely consumed, replaced by a highly fluorescent cross-coupled product spot.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Section 3: Advanced C-H Functionalization via N-Oxide Activation

FAQ: How can I functionalize the highly electron-deficient pyridine ring (C-4 or C-7) without relying on pre-halogenated starting materials?

The Causality: Direct C-H functionalization on the pyridine ring of 6-azaindole is thermodynamically unfavorable due to its extreme electron deficiency. Attempting direct cross-coupling will fail.

The Solution: Utilize an N-oxide activation strategy. By oxidizing the pyridine nitrogen, you invert the electronic properties of the adjacent C-H bonds, making them susceptible to nucleophilic attack or radical-mediated halogenation. This elegant strategy was utilized by Eastgate and colleagues during the synthesis of the HIV-1 attachment inhibitor pro-drug, BMS-663068 ([3]). The N-oxide is treated with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to achieve highly regioselective alpha-bromination, priming the scaffold for subsequent Ullmann-Goldberg-Buchwald C-N couplings.

G Start 6-Azaindole Core Ox N-Oxidation (H2O2 / MeReO3) Start->Ox Act Pyridine N-Oxide (C-H Activated) Ox->Act Brom Alpha-Bromination (PyBroP / Base) Act->Brom Coupling Ullmann-Buchwald C-N (Triazole Installation) Brom->Coupling

Caption: N-oxide mediated C-H activation and functionalization workflow for BMS-663068.

Self-Validating Protocol: N-Oxide Alpha-Bromination
  • N-Oxidation: Treat the 6-azaindole with H₂O₂ (2.0 equiv) and catalytic MeReO₃ (2 mol%) in CH₂Cl₂ at room temperature for 24 hours.

    • In-Process Validation: LC-MS will show a clear [M+16] mass shift. The N-oxide will also exhibit significantly lower Rf on silica TLC compared to the parent azaindole.

  • Alpha-Bromination: Dissolve the isolated N-oxide in trifluorotoluene (PhCF₃). Add K₃PO₄ (5.0 equiv) and PyBroP (1.1 equiv). Heat to 50 °C for 2 hours.

    • Causality: PyBroP acts as the electrophilic brominating agent, selectively attacking the activated alpha-position of the N-oxide.

  • Rearomatization: Add NaOH (4.6 equiv) in isopropanol and heat to 80 °C for 12 hours to drive the rearomatization and eliminate the phosphine oxide byproducts.

    • Final Validation: LC-MS will show an [M+78/80] isotopic pattern, confirming successful bromination and deoxygenation of the pyridine ring.

References

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Kumar, C. S. A., Haridas, K. R., Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. [Link]

  • Chen, K., Risatti, C., Bultman, M., Soumeillant, M., Simpson, J., Zheng, B., Fanfair, D., Mahoney, M., Mudryk, B., Fox, R. J., Hsaio, Y., Murugesan, S., Conlon, D. A., Buono, F. G., & Eastgate, M. D. (2014). Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068. Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Welcome to the Process Chemistry Support Center. The synthesis of 6-azaindoles (such as methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) is notoriously challenging compared to classical indoles due to the highly electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 6-azaindoles (such as methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) is notoriously challenging compared to classical indoles due to the highly electron-deficient nature of the pyridine ring[1]. This guide provides mechanistic troubleshooting, quantitative process comparisons, and self-validating protocols to ensure successful scale-up.

Mechanistic Pathways Overview

There are two primary synthetic routes utilized for the preparation of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: the classical Hemetsberger-Knittel Synthesis and the modern Dianion Condensation approach.

G cluster_route1 Route A: Hemetsberger-Knittel cluster_route2 Route B: Dianion Condensation A1 3-Formyl-4-aminopyridine + Methyl azidoacetate A2 Knoevenagel Condensation A1->A2 A3 Vinyl Azide Intermediate A2->A3 A4 Thermolysis (140-190°C) A3->A4 Final Methyl 1H-pyrrolo[2,3-c]pyridine -2-carboxylate A4->Final B1 3-Amino-4-picoline B2 Dilithiation (sec-BuLi, 25°C) B1->B2 B3 Dianion Intermediate B2->B3 B4 Inverse Condensation (+ Dimethyl oxalate, -78°C) B3->B4 B4->Final

Figure 1: Synthetic pathways for 6-azaindole-2-carboxylates.

Troubleshooting & FAQs

Q1: During the one-step dianion condensation (Route B), I am observing a large amount of amide byproduct instead of the desired methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. How can I improve C/N selectivity? A: This is a classic regioselectivity issue. The amide byproduct arises from nitrogen attack on the ester (dimethyl oxalate) rather than the desired C-attack from the lithiated methyl group[2].

  • Causality: The nitrogen anion is "harder" and less sterically hindered than the carbanion, making it kinetically prone to attack the hard carbonyl carbon of the ester if thermal energy permits.

  • Solution: Strict cryogenic control is required. The reaction is extremely rapid at -78 °C. Ensure the ester is added dropwise while maintaining the internal temperature below -70 °C. Furthermore, using an excess of the ester (e.g., 6 equivalents) and utilizing inverse addition (adding the dianion to the ester) drastically reduces N-acylation by keeping the ester in constant stoichiometric excess during the critical C-C bond-forming step[2].

Q2: Dilithiation of unprotected 3-amino-4-picoline is failing or incomplete, leading to unreacted starting material. What is the mechanistic failure point? A:

  • Causality: Unlike Boc-protected picolines which stabilize the nitrogen anion, unprotected 3-amino-4-picoline lacks an anion-stabilizing group. Therefore, the second deprotonation (at the C4-methyl) is thermodynamically challenging and prone to equilibrium failure if the base is insufficiently strong or sterically mismatched[2].

  • Solution: Switch from n-BuLi to sec-BuLi. sec-BuLi provides the optimal balance of basicity and steric bulk to drive the dilithiation at room temperature without nucleophilic addition to the pyridine ring[2].

  • Self-Validation: Before proceeding to the condensation step, quench a 0.5 mL reaction aliquot with D₂O. Analyze via ¹H-NMR; successful dilithiation will show >95% disappearance of the C4-methyl proton signal due to deuterium incorporation. Do not proceed to ester addition until this metric is met.

Q3: We are attempting the Hemetsberger-Knittel thermolysis route for scale-up, but we are experiencing severe decomposition and low yields (<30%). A:

  • Causality: The Hemetsberger-Knittel synthesis involves the thermolysis of a 2-azido-3-pyridineacrylate intermediate. Because the 6-azaindole core is highly electron-deficient, the nitrene intermediate formed during thermolysis requires high temperatures (140–190 °C) to successfully undergo C-H insertion[3]. At these temperatures, competing intermolecular reactions and nitrene degradation pathways often outcompete cyclization[1].

  • Solution: Switch to a high-boiling aromatic solvent like mesitylene or decalin, and operate under high dilution (e.g., 0.05 M) to kinetically favor intramolecular cyclization over intermolecular polymerization[3]. For multi-kilogram scale, continuous flow chemistry is highly recommended to manage the explosive hazard of the azide and minimize the residence time at high temperatures.

Quantitative Process Data Comparison

When selecting a route for pilot-plant scale-up, evaluate the parameters below to determine facility fit.

ParameterRoute A: Hemetsberger-KnittelRoute B: Dianion Condensation
Key Reagents Methyl azidoacetate, Mesitylenesec-BuLi, Dimethyl oxalate
Temperature Range 140 °C to 190 °C-78 °C to 25 °C
Typical Yield 25% - 45%60% - 75%
Primary Impurities Polymeric nitrene degradation productsN-acylated amides
Scale-Up Bottleneck Thermal runaway (azide explosion risk)Cryogenic cooling capacity

Self-Validating Experimental Protocol

Due to the safety hazards associated with azides at scale, Route B (Dianion Condensation) is the recommended pathway for generating methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Objective: Synthesize methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate from 3-amino-4-picoline.

Step 1: Dilithiation (Dianion Formation)

  • To a flame-dried, argon-purged 5 L jacketed reactor, add 3-amino-4-picoline (1.0 equiv, 100 g) and anhydrous THF (1.5 L).

  • Cool the solution to 0 °C.

  • Add sec-BuLi (1.4 M in cyclohexane, 2.5 equiv) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Allow the mixture to warm to room temperature (20-25 °C) and stir for 2 hours.

  • Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench with 0.5 mL D₂O, extract with EtOAc, and analyze the organic layer via ¹H-NMR. Proceed only if the C4-methyl singlet (~2.3 ppm) shows >95% integration loss.

Step 2: Inverse Condensation 5. In a separate 10 L jacketed reactor, dissolve dimethyl oxalate (6.0 equiv) in anhydrous THF (2.0 L) and cool to -78 °C using a cryogenic chiller. 6. Transfer the dianion solution from Step 1 into the dimethyl oxalate solution via a jacketed addition funnel or cannula. Critical: Control the addition rate so the internal temperature never exceeds -70 °C. 7. Stir the reaction mixture at -78 °C for 1.5 hours.

Step 3: Quench and Isolation 8. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (1.0 L). 9. Allow the reactor to warm to room temperature. 10. Separate the phases, extract the aqueous layer with EtOAc (2 x 1 L), dry the combined organics over Na₂SO₄, and concentrate in vacuo. 11. Purify the crude product via recrystallization from EtOH/Water to afford pure methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

References

1.[2]2 - ACS Publications 2.[3]3 - Thieme Connect 3.[1]1 - NIH

Sources

Optimization

methods for removing impurities from crude 6-azaindole products

Welcome to the Technical Support & Troubleshooting Center for 6-Azaindole Purification . As a Senior Application Scientist, I have designed this portal to move beyond generic purification advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 6-Azaindole Purification . As a Senior Application Scientist, I have designed this portal to move beyond generic purification advice. The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold presents unique isolation challenges due to its amphoteric nature—possessing both an acidic pyrrole N-H and a basic pyridine nitrogen.

This guide deconstructs the physicochemical causality behind common impurities and provides self-validating, step-by-step workflows to ensure you recover >99% pure product, whether you are synthesizing early-stage building blocks or complex active pharmaceutical ingredients (APIs) [1].

I. Core Purification Workflow

The following diagram illustrates the optimal sequence for isolating 6-azaindole from a crude reaction matrix (e.g., post-Bartoli cyclization or dual activation catalysis).

PurificationWorkflow Crude Crude 6-Azaindole Matrix (Isomers, Metals, N-Oxides) Scavenging Metal Scavenging (Removes Pd/Cu Catalysts) Crude->Scavenging Extraction Amphoteric Acid-Base Extraction (Removes Neutral Organics) Scavenging->Extraction Chromatography Basified Silica Chromatography (Resolves Regioisomers) Extraction->Chromatography Crystallization Anti-Solvent Recrystallization (Polishes Trace Impurities) Chromatography->Crystallization Pure Pure 6-Azaindole (>99% HPLC Purity) Crystallization->Pure

Workflow for the isolation and purification of 6-azaindole from crude synthetic mixtures.

II. Quantitative Impurity Profiling

Before selecting a purification method, you must understand the thermodynamic and chromatographic behavior of your target versus its impurities.

Impurity ClassExample ContaminantPhysicochemical ProfileTypical ∆Rf (vs. 6-azaindole)*Primary Removal Strategy
Neutral Organics Unreacted aryl halides, biphenylsHydrophobic, non-ionizable+0.30 to +0.50Acid-Base Extraction
Regioisomers 4-azaindole, 7-azaindoleAmphoteric, pKa ~6.8 - 7.0±0.05 (Co-elution risk)Basified Chromatography
Oxidation Products 6-azaindole-N-oxideHighly polar, water-soluble-0.30 to -0.40Recrystallization / Wash
Transition Metals Pd(0), Cu(I) catalystsCoordinates to pyridine NN/A (Causes baseline drift)Thiol-Silica Scavenging

*Assumes standard silica gel TLC using a DCM/MeOH (9:1) mobile phase.

III. Self-Validating Experimental Protocols

Protocol A: Amphoteric Acid-Base Extraction

Causality: 6-Azaindole is amphoteric. The basic pyridine nitrogen (pKa ~8.0) allows the molecule to be protonated and partitioned into aqueous acid, leaving neutral organic impurities (like unreacted non-basic starting materials) in the organic phase. Subsequent basification to pH 9–10 neutralizes the core, allowing extraction back into a clean organic solvent [4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1M aqueous HCl (3 × 5 mL/g).

  • Phase Separation: Discard the organic layer (contains neutral/hydrophobic impurities).

  • Basification: Cool the combined aqueous acidic layers in an ice bath to 0 °C. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.5–10.0.

  • Recovery: Extract the cloudy basified aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3 × 10 mL/g).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: The pH-Partition Test. Before discarding any layers, spot both the acidic aqueous layer and the initial organic layer on a TLC plate. Expose to UV (254 nm). If the organic layer still shows a strongly UV-active spot at the Rf of 6-azaindole, your aqueous phase is not acidic enough (pH > 2). Adjust with concentrated HCl and re-extract.

Protocol B: Basified Silica Gel Chromatography

Causality: The basic pyridine nitrogen of 6-azaindole hydrogen-bonds aggressively with the acidic silanol (Si-OH) groups on standard silica gel. This causes severe peak tailing, product degradation, and poor resolution from regioisomers[2]. Introducing a volatile base like Ammonium Hydroxide (NH₄OH) competitively binds the silanols, deactivating the column and ensuring sharp elution bands [3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (DCM/MeOH/NH₄OH) in a 90:9:1 volumetric ratio.

  • Column Packing: Slurry-pack the silica gel using the basified mobile phase. Flush with at least 2 column volumes to fully deactivate the silica.

  • Loading: Dissolve the crude 6-azaindole in a minimal amount of DCM. If solubility is poor, pre-absorb onto a small amount of silica gel (dry loading).

  • Elution: Run the column isocratically. 6-azaindole will elute as a tight, symmetrical band, leaving highly polar N-oxides trapped at the baseline.

Validation Checkpoint: 2D-TLC Stability Assay. To ensure your product isn't degrading on the column, spot the crude on a square TLC plate. Develop in one direction, dry the plate completely, rotate it 90 degrees, and develop again. If the 6-azaindole spot lies perfectly on the diagonal, it is stable. Off-diagonal smearing indicates silica-induced degradation, necessitating a higher concentration of NH₄OH.

Protocol C: Anti-Solvent Recrystallization (Polishing)

Causality: While chromatography removes structurally similar isomers, trace polar impurities (like N-oxides) or colored byproducts often remain. 6-Azaindole exhibits high solubility in DCM but near-zero solubility in hexanes. Slow anti-solvent diffusion forces the 6-azaindole to nucleate into a highly pure crystalline lattice, rejecting impurities into the mother liquor [4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-pure 6-azaindole in a minimal volume of DCM at room temperature.

  • Anti-Solvent Addition: Slowly add hexanes dropwise while gently swirling until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of DCM just until the turbidity clears.

  • Crystallization: Cap the vial loosely and let it stand undisturbed at room temperature for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Filtration: Filter the resulting white/off-white crystals via vacuum filtration and wash with ice-cold hexanes.

Validation Checkpoint: Mother Liquor Enrichment Analysis. Analyze the mother liquor via LC-MS. A successful recrystallization is validated when the ratio of impurity-to-product in the mother liquor is significantly higher than in the pre-crystallization solid. If the product is crashing out as an oil instead of crystals, the hexanes were added too rapidly; redissolve and slow the diffusion rate.

IV. Troubleshooting & FAQs

Q: My 6-azaindole product is heavily contaminated with palladium/copper after a cross-coupling reaction. Standard chromatography isn't removing it. What is the mechanism of this retention, and how do I fix it? A: The pyrrole-pyridine motif of 6-azaindole acts as an excellent bidentate ligand, strongly coordinating transition metals like Pd(II) and Cu(I) [1]. Because the metal is chemically bound to your product, standard silica chromatography will simply drag the metal-complex down the column. Solution: Prior to extraction or chromatography, dissolve your crude in EtOAc and add a functionalized metal scavenger (e.g., SiliaMetS® Thiol or QuadraSil® MP). Stir at 40 °C for 4 hours. The thiol groups have a vastly higher affinity for soft metals than the azaindole nitrogen, effectively stripping the metal from your product. Filter through Celite to remove the scavenger.

Q: I am trying to separate 4-azaindole from 6-azaindole, but they co-elute perfectly on TLC. How can I resolve them? A: Regioisomers of azaindole have nearly identical polarities but differ slightly in their pKa and dipole moments. Solution: Shift from normal-phase to reversed-phase chromatography (C18 silica). Use a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). The subtle differences in the basicity of the pyridine nitrogens between the 4- and 6-positions will alter their protonation states in the acidic mobile phase, allowing baseline resolution on a C18 column.

Q: During the acid-base extraction, my 6-azaindole did not precipitate or extract back into the organic layer when I basified to pH 7. Why? A: You did not surpass the isoelectric point effectively. While the pyridine nitrogen is deprotonated around pH 8, stopping at pH 7 leaves a significant equilibrium fraction of the molecule in its water-soluble, protonated pyridinium state. You must push the pH to 9.5–10.0 to ensure complete neutralization of the basic nitrogen without reaching the pKa of the acidic pyrrole proton (pKa ~13.6), which would pull it back into the aqueous phase as an anion.

V. References

  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes Source: National Institutes of Health (PMC) URL:[Link]

Troubleshooting

troubleshooting regioselectivity in electrophilic substitution of 6-azaindoles

Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges encountered during the electrophilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges encountered during the electrophilic aromatic substitution (EAS) of 6-azaindoles.

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore in drug discovery, notably featured in HIV-1 attachment inhibitors like fostemsavir[1]. However, its reactivity is governed by a "push-pull" electronic system: the electron-rich pyrrole ring competes with the highly electron-deficient pyridine ring. This dichotomy often leads to poor yields, off-target substitution, and frustrating purification bottlenecks.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and empirical data to help you regain control over your synthetic workflows.

🔬 Troubleshooting Q&A: Regioselectivity in 6-Azaindoles

Q1: I am trying to brominate my 6-azaindole at the C-3 position using standard Br₂ or NBS, but I am getting a messy mixture of N-1 bromination, dibromination, and unreacted starting material. How do I fix this? The Causality: The pyrrole nitrogen (N-1) is highly nucleophilic. Under standard conditions, electrophiles often attack N-1 first, forming an unstable N-halo intermediate that must undergo a rearrangement to reach the thermodynamically stable C-3 position. Furthermore, the pyridine nitrogen (N-6) can be protonated by the HBr byproduct, drastically deactivating the entire ring system and stalling the reaction. The Solution: Switch to a milder, more coordinated halogenating agent. Copper(II) bromide (CuBr₂) in acetonitrile is highly efficient for regioselective C-3 halogenation of 6-azaindoles[2][3]. The Cu(II) coordinates with the N-6 pyridine nitrogen, temporarily masking its basicity while simultaneously delivering the bromide selectively to the C-3 position via a controlled single-electron transfer or Lewis acid-mediated pathway.

Q2: My target molecule requires functionalization at the C-2 position, but all my electrophilic substitutions exclusively hit the C-3 position. How can I invert this innate regioselectivity? The Causality: The HOMO of the 6-azaindole system has its highest coefficient at C-3, making it the kinetically favored site for any direct electrophilic attack[4]. The Solution: You must bypass direct EAS and utilize Directed ortho-Metalation (DoM). By installing a bulky, coordinating protecting group at N-1 (such as a Boc or SEM group), you can use a strong base (like LDA or n-BuLi) to selectively deprotonate the C-2 proton. The protecting group's oxygen atoms coordinate the lithium cation, directing the base exclusively to the adjacent C-2 position. Once the C-2 lithio-species is formed, it can be trapped with your electrophile of choice (e.g., iodine, aldehydes, or borates).

Q3: I need to functionalize the pyridine ring (C-4, C-5, or C-7). Direct electrophilic substitution is completely failing. What is the alternative? The Causality: The pyridine ring in 6-azaindole is severely electron-deficient due to the electronegativity of N-6, making direct EAS on this ring practically impossible under normal conditions. The Solution: You must activate the pyridine ring via N-oxidation. Converting the 6-azaindole to its N-6 oxide drastically alters the electronic distribution. You can then employ a Reissert-Henze-type reaction or an unusual heterocyclic N-oxide


-bromination to functionalize the C-4 or C-7 positions[5]. Once functionalized, the N-oxide is easily reduced back to the free pyridine using phosphorus trichloride (PCl₃) or catalytic hydrogenation.

📊 Quantitative Data: Reagent Selection for C-3 Functionalization

To assist in your experimental design, the following table summarizes the empirical outcomes of various electrophilic reagents on the unprotected 6-azaindole core.

FunctionalizationReagent SystemTemp (°C)Primary RegioisomerYield (%)Mechanistic Note / Drawback
Bromination Br₂ / AcOH25C-3 (mixed with N-1)< 40%HBr byproduct protonates N-6, stalling reaction.
Bromination NBS / DMF0 to 25C-365-75%Requires careful temperature control to avoid dibromination.
Bromination CuBr₂ / MeCN25C-3 85-95% Optimal. Mild, highly regioselective[2][3].
Formylation POCl₃ / DMF (Vilsmeier)80-90C-370-85%In-situ protonation of N-6 activates the complex[1].
Nitration HNO₃ / H₂SO₄0C-350-60%Harsh conditions; significant oxidative degradation occurs.

🧪 Validated Experimental Protocols

Protocol A: Regioselective C-3 Bromination using CuBr₂

This protocol is a self-validating system: the color change of the copper salt serves as an internal indicator of reaction progress.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-azaindole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add Copper(II) bromide (CuBr₂, 2.2 equiv) in one portion. The solution will initially appear dark green/brown.

  • Reaction: Stir the mixture at room temperature (25 °C).

  • Self-Validation (Monitoring): As the reaction proceeds, the Cu(II) is reduced to Cu(I), and a white/pale precipitate of CuBr will begin to form. Monitor by TLC (EtOAc/Hexanes 1:1). The reaction is typically complete within 2-4 hours when the starting material spot disappears.

  • Quench & Extraction: Quench the reaction by adding a 10% aqueous solution of ammonium hydroxide (NH₄OH) to complex the copper salts (solution turns deep blue). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-bromo-6-azaindole is usually >95% pure by NMR but can be recrystallized from ethanol if necessary.

Protocol B: C-2 Functionalization via Directed ortho-Metalation (DoM)

This protocol utilizes a D₂O quench of an aliquot to validate lithiation prior to committing expensive electrophiles.

  • N-Protection: Dissolve 6-azaindole in anhydrous THF. Add NaH (1.2 equiv) at 0 °C, stir for 30 mins, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv). Stir for 2 hours, quench with water, extract, and isolate the N-1 SEM-6-azaindole.

  • Lithiation: Dissolve the N-SEM-protected 6-azaindole (1.0 equiv) in anhydrous THF (0.1 M) under strictly anhydrous argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add freshly titrated n-Butyllithium (n-BuLi, 1.1 equiv). Stir at -78 °C for 45 minutes to form the C-2 lithio species.

  • Self-Validation (The D₂O Check): Withdraw a 0.1 mL aliquot via syringe and quench it into an NMR tube containing 0.5 mL of CD₃OD/D₂O. Run a quick ¹H-NMR. The disappearance of the C-2 proton singlet (~7.4 ppm) confirms quantitative lithiation.

  • Electrophilic Quench: Once validated, add your electrophile (e.g., DMF for formylation, or I₂ in THF for iodination) dropwise at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

🗺️ Mechanistic Pathway Visualization

The following diagram maps the divergent regioselective pathways of the 6-azaindole core based on the chosen activation strategy.

G Start 6-Azaindole Core (Electron-deficient pyridine, electron-rich pyrrole) C3 C-3 Functionalization (Kinetically Favored) Start->C3 Neutral/Mild Conditions C2 C-2 Functionalization (Thermodynamically Favored / Directed) Start->C2 Strong Base / Directing Group Pyr Pyridine Ring (C-4, C-5, C-7) (Highly Electron Deficient) Start->Pyr N-6 Oxidation EAS Direct Electrophilic Aromatic Substitution (EAS) (e.g., CuBr2, Vilsmeier-Haack) C3->EAS DoM Directed ortho-Metalation (DoM) 1. N-1 Protection (Boc/SEM) 2. Lithiation (LDA/n-BuLi) C2->DoM NOx N-Oxidation Activation (Reissert-Henze or alpha-bromination) Pyr->NOx

Divergent regioselective functionalization pathways of the 6-azaindole scaffold.

📚 References

  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068 Source: ACS Publications URL:[Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Source: ChemRxiv URL:[Link]

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters Source: ResearchGate URL:[Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles Source: ResearchGate URL:[Link]

  • pericyclic chemistry [Woodward-Hoffmann Rules] Source: Wipf Group / University of Pittsburgh URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyrrolo[2,3-c]pyridine and Pyrrolo[2,3-b]pyridine Isomers

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, a bioisostere of indole, stands out as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, a bioisostere of indole, stands out as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of a nitrogen atom within the pyridine ring of this bicyclic heterocycle gives rise to six distinct isomers, with pyrrolo[2,3-c]pyridine (6-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) being among the most explored in drug discovery. While structurally similar, the seemingly subtle difference in the nitrogen atom's position profoundly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, pKa, and dipole moment. These variations, in turn, dictate their interaction with biological targets, leading to often significant differences in biological activity, selectivity, and pharmacokinetic profiles.[1]

This guide provides a comparative analysis of the biological activities of pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine isomers, drawing upon experimental data from the literature to inform rational drug design and scaffold selection.

Structural and Physicochemical Distinctions

The core structural difference between the two isomers lies in the position of the nitrogen atom in the six-membered ring relative to the fused pyrrole ring. In pyrrolo[2,3-c]pyridine, the nitrogen is at the 6-position, while in pyrrolo[2,3-b]pyridine, it resides at the 7-position. This variance in nitrogen placement alters the electron distribution within the aromatic system and the vector of the dipole moment, which can significantly impact how the molecule is recognized by a biological target.

The 7-azaindole scaffold, in particular, has been widely utilized in the design of kinase inhibitors. Its arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) mimics the hinge-binding motif of adenine in ATP, making it a highly effective scaffold for targeting the ATP-binding site of kinases.[2] While the 6-azaindole isomer also possesses a hydrogen bond donor and acceptor, their spatial relationship is different, which can lead to altered binding modes and affinities for the same target.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Chemical structures of pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine."

Comparative Biological Activity: A Tale of Two Isomers

While the 7-azaindole scaffold is more frequently encountered in the literature, particularly in the context of kinase inhibitors, this does not inherently signify its superiority across all biological targets.[2] The choice of the optimal isomer is highly dependent on the specific therapeutic target and the desired pharmacological profile.[1] Head-to-head comparisons in the literature, though not abundant, provide compelling evidence of the differential activities of these two scaffolds.

Case Study: Allosteric Modulators of the Cannabinoid Receptor 1 (CB1)

A study by Zhang et al. provides a direct and insightful comparison of the two isomers in the context of allosteric modulators of the cannabinoid receptor 1 (CB1).[3] The researchers synthesized and evaluated a series of indole-2-carboxamides and their corresponding 6-azaindole and 7-azaindole bioisosteres.

The results were striking. The 7-azaindole-2-carboxamide derivatives completely lost their ability to bind to the CB1 receptor.[3] In stark contrast, the 6-azaindole-2-carboxamides, while exhibiting markedly reduced binding affinities compared to their indole counterparts, behaved similarly in functional assays, potentiating orthosteric agonist binding and inhibiting agonist-induced G-protein coupling.[3] This study underscores that for the CB1 receptor allosteric binding site, the 6-azaindole scaffold is a viable, albeit less potent, bioisostere, whereas the 7-azaindole scaffold is not.[3] This highlights a critical principle in medicinal chemistry: seemingly conservative bioisosteric replacements can lead to drastic changes in biological activity.

ScaffoldCompoundBinding Affinity (KB, nM)
Indole3a 220 ± 40
3b 180 ± 30
Pyrrolo[2,3-c]pyridine (6-Azaindole) 3c 2000 ± 400
3d 4500 ± 800
Pyrrolo[2,3-b]pyridine (7-Azaindole) 9a > 10,000
9b > 10,000
Data compiled from Zhang et al., 2018.[3]
Kinase Inhibition: A Domain Dominated by 7-Azaindole, with Exceptions

The field of kinase inhibition is where the 7-azaindole scaffold has seen the most extensive application.[2] Several FDA-approved kinase inhibitors, such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, feature the 7-azaindole core.[4][5] The ability of the 7-azaindole to form two key hydrogen bonds with the kinase hinge region is a major contributor to its success.[2]

However, this does not preclude the utility of the 6-azaindole scaffold. In a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 7-azaindole analogs showed better efficacy than the parent indole compound, while 6-azaindole derivatives exhibited reduced efficacy.[1] This again demonstrates the target-specific nature of the preferred isomer.

While direct comparative studies of 6- and 7-azaindole-based kinase inhibitors with identical substitutions are less common, the broader literature on azaindole isomers suggests that for certain kinases, isomers other than the 7-azaindole can offer superior potency and selectivity.[1] For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives were potent, while the corresponding 6- and 7-azaindole isomers showed lower inhibitory activity.[1]

dot graph TD { subgraph "Kinase Hinge Region" A[Backbone NH] B[Backbone C=O] end subgraph "7-Azaindole Inhibitor" C[Pyrrole NH] D[Pyridine N7] end C -- "H-bond Donor" --> B A -- "H-bond Acceptor" --> D } caption: "Typical hinge-binding interaction of a 7-azaindole kinase inhibitor."

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological activity of pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine derivatives, standardized and well-validated experimental protocols are essential. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction. Inhibition is detected as a higher luminescence signal, corresponding to less ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or vehicle (DMSO) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in the assay buffer.

    • Add the kinase/substrate mix to each well.

    • Initiate the reaction by adding the ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal.

    • Incubate the plate at room temperature for 10-30 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

dot graph G { node [shape=box, style=rounded]; A [label="Prepare Compound Dilutions"]; B [label="Add Compounds to Plate"]; C [label="Add Kinase/Substrate Mix"]; D [label="Add ATP to Initiate Reaction"]; E [label="Incubate"]; F [label="Add ATP Detection Reagent"]; G [label="Measure Luminescence"]; H [label="Calculate IC50"]; A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for a luminescence-based kinase inhibition assay."

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well clear tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include vehicle-treated (DMSO) and untreated controls. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ or GI₅₀ value from the dose-response curve.[7]

Conclusion and Future Directions

The comparative analysis of pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine isomers reveals that while the 7-azaindole scaffold is a dominant and highly successful motif in medicinal chemistry, particularly for kinase inhibition, the 6-azaindole isomer represents a valuable and sometimes superior alternative for specific biological targets. The choice between these two scaffolds should be a data-driven decision, ideally informed by head-to-head comparisons of analogously substituted compounds against the target of interest.

As our understanding of the structural biology of drug targets continues to grow, so too will our ability to rationally select the optimal isomeric scaffold for a given therapeutic application. Future research should focus on more systematic comparative studies of the full range of pyrrolopyridine isomers to build a comprehensive knowledge base that can guide the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, H., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals, 11(4), 133. [Link]

  • Kumar, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
  • BMG LABTECH. (2020). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 66(19), 13443-13460.
  • Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new pyrrolo[2,3-b]pyrimidine as SDI analogs. Retrieved from [Link]

  • Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236.
  • IntechOpen. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Li, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25056-25067.
  • University of Messina. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

  • MDPI. (2025).
  • Buron, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19857-19895.

Sources

Comparative

In Vitro Assay Validation Guide: Novel Pyrrolo[2,3-c]pyridine-Based Reversible LSD1 Inhibitors

Epigenetic regulation via Lysine-specific demethylase 1 (LSD1/KDM1A) is a highly validated therapeutic mechanism in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Historically,...

Author: BenchChem Technical Support Team. Date: March 2026

Epigenetic regulation via Lysine-specific demethylase 1 (LSD1/KDM1A) is a highly validated therapeutic mechanism in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Historically, the clinical landscape has been dominated by irreversible, tranylcypromine (TCP)-derived inhibitors (e.g., ORY-1001/Iadademstat). While potent, these covalent FAD-binders often suffer from mechanism-based toxicities, such as severe hematological suppression, limiting their therapeutic window.

Recent scaffold hopping strategies have identified the pyrrolo[2,3-c]pyridine (6-azaindole) core as a privileged structure for reversible LSD1 inhibition[1]. This guide provides a comprehensive framework for validating these novel inhibitors, comparing their performance against established benchmarks, and detailing the critical in vitro assays required to confirm their mechanism of action.

Part 1: Structural Rationale & Causality

As an Application Scientist evaluating novel chemotypes, it is critical to understand why a specific scaffold is chosen before running validation assays. The causality of the pyrrolo[2,3-c]pyridine scaffold's success lies in its precise spatial geometry and electrostatic complementarity within the LSD1 catalytic domain.

Unlike TCP derivatives that form a covalent adduct with the FAD cofactor, pyrrolo[2,3-c]pyridine derivatives—such as the optimized—act as competitive, reversible inhibitors[1]. The 6-azaindole core provides a rigid, planar architecture that mimics the natural histone substrate. Crystallographic and computational docking insights reveal three critical interactions driving this potency:

  • Salt Bridge Formation: A substituted piperazine moiety extending from the core forms a crucial salt bridge with the Asp555 side chain of LSD1[2].

  • Hydrogen Bonding: Nitrile or amide substituents on the core engage in direct hydrogen bonding with Lys661[2].

  • Hydrophobic Packing: The fused bicyclic ring system captures additional hydrophobic interactions with Tyr761, a feature absent in simpler monocyclic pyridine precursors like GSK-354[1].

This precise fit ensures single-digit nanomolar potency (IC50 = 3.1 nM) without the clinical liability of irreversible cofactor ablation[1].

LSD1_Mechanism LSD1 LSD1 Enzyme (Active) Product H3K4me0 (Demethylated Histone) LSD1->Product demethylates Substrate H3K4me1/2 (Methylated Histone) Substrate->LSD1 binds Repression Gene Repression (e.g., CD86, CD11b) Product->Repression leads to Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->LSD1 reversible blockade Activation Gene Activation (Differentiation/Apoptosis) Inhibitor->Activation restores

Mechanism of LSD1-mediated gene repression and restoration via pyrrolo[2,3-c]pyridine inhibition.

Part 2: Assay Validation Workflows & Comparative Data

To validate a self-consistent system, we employ a tripartite testing funnel. A compound must prove biochemical target engagement, demonstrate specific cellular biomarker modulation, and ultimately translate to phenotypic viability.

Comparative Performance Data

The following table summarizes the quantitative performance of the optimized pyrrolo[2,3-c]pyridine inhibitor (Compound 46) against the reversible monocyclic precursor GSK-354 and the irreversible clinical benchmark ORY-1001.

Inhibitor ClassCompoundLSD1 Enzymatic IC50 (nM)MV4;11 Viability IC50 (nM)H1417 Viability IC50 (nM)Mechanism of Action
Pyrrolo[2,3-c]pyridine Compound 46 (LSD1-UM-109)3.10.61.1Reversible, Competitive
Monocyclic Pyridine GSK-354~80.0>1000N/AReversible, Competitive
TCP-Derivative ORY-1001 (Iadademstat)< 20.0< 5.0< 10.0Irreversible, FAD-Covalent

Data synthesis derived from Chen et al. (2023)[1]. Note the superior cellular translation of Compound 46 compared to GSK-354, driven by the enhanced lipophilic efficiency and structural rigidity of the bicyclic core.

Part 3: Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in controls and specific incubation rationales ensure that the data generated is both trustworthy and highly reproducible.

Assay_Workflow Step1 1. Compound Incubation Step2 2. Add LSD1 & Peptide Substrate Step1->Step2 Step3 3. Demethylation Generates H2O2 Step2->Step3 Step4 4. Amplex Red + HRP Reaction Step3->Step4 Step5 5. Read Fluorescence (Ex 530/Em 590) Step4->Step5

Step-by-step workflow of the HRP-coupled Amplex Red biochemical assay for LSD1 activity.

Protocol 1: HRP-Coupled Amplex Red Biochemical Assay

Purpose: To quantify the reversible inhibition of LSD1 enzymatic activity by measuring the reduction in H2O2 byproduct.

Materials:

  • Recombinant human LSD1 protein

  • H3K4me2 peptide substrate (ARTK(Me2)QTARKSTGGKAPRKQLA-GGK-biotin)

  • Amplex Red reagent & Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 0.1 mg/mL BSA.

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrrolo[2,3-c]pyridine inhibitor in DMSO. Transfer 100 nL of compound to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Pre-incubation: Add 5 µL of recombinant LSD1 (final concentration ~2 nM) diluted in Assay Buffer to the wells. Incubate at room temperature for 30 minutes.

    • Scientist Note: Pre-incubation is critical to establish thermodynamic equilibrium for reversible inhibitors before substrate competition begins. Skipping this step can artificially inflate the apparent IC50.

  • Reaction Initiation: Prepare a substrate mix containing 10 µM H3K4me2 peptide, 50 µM Amplex Red, and 1 U/mL HRP in Assay Buffer. Add 5 µL of this mix to all wells to initiate the reaction.

  • Detection: Incubate the plate for 60 minutes at room temperature in the dark.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Normalize fluorescence units to vehicle (100% activity) and no-enzyme (0% activity) controls. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (CD86 Flow Cytometry)

Purpose: To validate on-target cellular efficacy by monitoring the derepression of the CD86 surface marker in AML cells. LSD1 natively represses CD86; thus, its upregulation serves as a highly sensitive, target-specific readout.

Procedure:

  • Cell Seeding: Seed MV4;11 cells at a density of 2 × 10⁵ cells/mL in 6-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1 nM to 100 nM) or DMSO control for 48 to 72 hours.

  • Harvesting & Washing: Collect cells by centrifugation (300 × g, 5 min). Wash twice with cold FACS buffer (PBS with 2% BSA and 0.1% sodium azide).

  • Staining: Resuspend the cell pellet in 100 µL FACS buffer. Add 5 µL of APC-conjugated anti-human CD86 antibody. Incubate in the dark at 4°C for 30 minutes.

    • Scientist Note: Always include an isotype-matched control antibody in parallel samples. This self-validating step ensures you can accurately gate for background non-specific binding, preventing false-positive biomarker signals.

  • Washing & Fixation: Wash cells twice with FACS buffer to remove unbound antibody. Resuspend in 300 µL of 1% paraformaldehyde in PBS.

  • Acquisition: Analyze samples using a flow cytometer (e.g., BD FACSCanto II), acquiring at least 10,000 viable events per sample. Calculate the Mean Fluorescence Intensity (MFI) of CD86 and plot against compound concentration to determine the cellular EC50.

References

  • Chen, Z., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters, vol. 14, no. 10, 2023, pp. 1389–1395. Available at:[Link]

Sources

Validation

kinase selectivity profiling for novel pyrrolo[2,3-c]pyridine inhibitors

Kinase Selectivity Profiling: Pyrrolo[2,3-c]pyridine Inhibitors vs. Traditional Scaffolds Executive Summary The development of highly selective kinase inhibitors remains a central challenge in targeted oncology and regen...

Author: BenchChem Technical Support Team. Date: March 2026

Kinase Selectivity Profiling: Pyrrolo[2,3-c]pyridine Inhibitors vs. Traditional Scaffolds

Executive Summary

The development of highly selective kinase inhibitors remains a central challenge in targeted oncology and regenerative medicine. Traditional scaffolds, such as quinazolines and 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), frequently suffer from off-target liabilities due to the highly conserved nature of the ATP-binding pocket across the kinome[1]. Recently, the pyrrolo[2,3-c]pyridine (6-azaindole) core has emerged as a privileged scaffold[2]. By mimicking the purine core of ATP, it forms critical hydrogen bonds within the kinase hinge region while orienting functional groups to exploit unique hydrophobic pockets, thereby driving unprecedented selectivity[2].

This guide objectively compares the selectivity profiles of novel pyrrolo[2,3-c]pyridine inhibitors against traditional alternatives, supported by experimental profiling data and validated biochemical protocols.

Mechanistic Rationale: Scaffold Hopping to Pyrrolo[2,3-c]pyridine

Why does the 6-azaindole core outperform traditional scaffolds in specific contexts? The structural shift from a 7-azaindole (pyrrolo[2,3-b]pyridine) to a 6-azaindole (pyrrolo[2,3-c]pyridine) fundamentally alters the electron density and hydrogen-bond donor/acceptor vectors presented to the kinase hinge region[1].

For instance, in the development of c-Met/Axl dual inhibitors, shifting the nitrogen position allows the core to maintain essential interactions with hinge residues (e.g., Met1160 and Pro1158 in c-Met) while projecting substituents into the deep hydrophobic pocket characteristic of the DFG-out conformation[3]. This steric projection physically prevents the compound from binding to off-target kinases that lack these specific pocket geometries—a selectivity mechanism that is difficult to achieve with planar, rigid quinazoline rings.

Comparative Performance Data

Case Study 1: DYRK Family Selectivity (AZ-Dyrk1B-33)

DYRK1B is a critical target for maintaining cancer cells in a chemoresistant, quiescent (G0) state[4]. Traditional pan-DYRK inhibitors like 5-IT or ID-8 exhibit broad-spectrum activity across the DYRK family, leading to systemic toxicity[5]. AZ-Dyrk1B-33, a pyrrolo[2,3-c]pyridine derivative, demonstrates low-nanomolar potency for DYRK1B while maintaining a superior selectivity window against DYRK3 and DYRK4[5].

Table 1: DYRK Family Selectivity Profiling (IC50, nM)

Kinase TargetAZ-Dyrk1B-33 (Pyrrolo[2,3-c]pyridine)ID-8 (Traditional Scaffold)5-IT (Pan-Inhibitor)
DYRK1A 6.2 nM>1,000 nMPan-active
DYRK1B 7.0 nM~2,500 nMPan-active
DYRK2 >150 nM>5,000 nMPan-active
DYRK3 >200 nM>5,000 nMPan-active
DYRK4 >1,000 nM>10,000 nMPan-active

(Data synthesized from Z'-LYTE and LanthaScreen biochemical assays[5])

Case Study 2: c-Met/Axl Dual Inhibition

In targeting the TAM (Tyro3, Axl, Mer) family and c-Met, pyrrolo-pyridine derivatives acting as Type II inhibitors (binding the inactive DFG-out conformation) show massive selectivity improvements over Type I inhibitors like Crizotinib and broad-spectrum agents like Cabozantinib[3].

Table 2: Kinase Selectivity Profile for c-Met/Axl Inhibitors (IC50, nM)

Kinase TargetPyrrolo-pyridine Derivative (Type II)Cabozantinib (Alternative)Crizotinib (Type I)
c-Met 1.0 ± 0.3 nM1.3 nM8.0 nM
Axl 10 ± 1.0 nM7.0 nM>10,000 nM
VEGFR2 1,689 ± 70 nM0.035 nM (Off-target risk)>10,000 nM
Mer 158 ± 10 nM--
Tyro3 1,875 ± 55 nM--

(Note the >100-fold selectivity of the pyrrolo-pyridine derivative against VEGFR2, mitigating the severe cardiovascular toxicities often associated with Cabozantinib[3])

Experimental Protocols: Self-Validating Profiling Workflows

To ensure trustworthiness and reproducibility, kinase selectivity must be evaluated using orthogonal, self-validating biochemical assays. The following protocol utilizes FRET-based systems to quantify ATP-competitive inhibition[5].

Rationale: The Z'-LYTE assay relies on the protease cleavage of a non-phosphorylated peptide, whereas LanthaScreen uses time-resolved FRET (TR-FRET) with a europium-labeled antibody. Utilizing both platforms prevents false positives caused by compound auto-fluorescence or assay interference.

Step-by-Step Protocol: High-Throughput Kinase Selectivity Profiling

Step 1: Reagent Preparation & Compound Titration

  • Prepare a 10 mM stock of the pyrrolo[2,3-c]pyridine inhibitor in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution in a 384-well plate to generate a 10-point concentration curve (e.g., 10 µM down to 0.5 nM). Causality: A 10-point curve ensures accurate Hill slope calculation and true IC50 determination, preventing artifactual potency claims caused by compound aggregation at high concentrations.

Step 2: Kinase Reaction Assembly (Z'-LYTE Example for DYRK1B)

  • Transfer 100 nL of the compound into the assay plate using an acoustic dispenser.

  • Add 2.4 µL of Kinase/Peptide Substrate Mixture (e.g., DYRK1B + Ser/Thr Peptide).

  • Add 2.5 µL of ATP Solution. Causality: The ATP concentration must be strictly set at the apparent

    
     for each specific kinase. This ensures that competitive inhibitors are accurately and fairly compared across the entire kinome panel, regardless of individual kinase ATP affinities.
    
  • Incubate at room temperature for 60 minutes.

Step 3: Development and Detection

  • Add 2.5 µL of Development Solution (protease) to cleave the unphosphorylated peptide. Incubate for 60 minutes.

  • Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).

  • Calculate the Emission Ratio (Coumarin/Fluorescein). Causality: The ratiometric readout intrinsically normalizes well-to-well dispensing variations and minor volume discrepancies, establishing a highly robust, self-validating dataset.

Visualizations

KinaseSelectivity Compound Pyrrolo[2,3-c]pyridine Library Primary Primary Screen (Z'-LYTE Assay) Compound->Primary ATP Km Orthogonal Orthogonal Validation (TR-FRET / LanthaScreen) Primary->Orthogonal IC50 < 10 nM Selectivity Kinome Selectivity Panel (Off-target Profiling) Orthogonal->Selectivity Confirmed Potency Lead Lead Candidate (e.g., AZ-Dyrk1B-33) Selectivity->Lead >100-fold Selectivity

Workflow for orthogonal kinase selectivity profiling of pyrrolo[2,3-c]pyridine inhibitors.

SignalingPathway Ligand HGF / Gas6 Ligands Receptors c-Met & Axl Kinases Ligand->Receptors Activation PI3K PI3K / AKT Pathway Receptors->PI3K MAPK RAS / MAPK Pathway Receptors->MAPK Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->Receptors Type II DFG-out Blockade Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Dual c-Met/Axl inhibition by pyrrolo[2,3-c]pyridine derivatives blocking downstream survival.

References

  • Title: Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine Source: NIH / PMC URL: [Link]

  • Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source: DOI.org URL: [Link]

  • Title: In vivo drug discovery for increasing incretin-expressing cells identifies DYRK inhibitors that reinforce the enteroendocrine system Source: ResearchGate URL: [Link]

  • Title: Discovery and Optimization of a Novel Series of Dyrk1B Kinase Inhibitors To Explore a MEK Resistance Hypothesis Source: ResearchGate URL: [Link]

Sources

Comparative

Assessing Off-Target Effects of 6-Azaindole-Based Compounds: A Comparative Guide

As drug development pushes toward highly selective targeted therapies, the precise engineering of kinase inhibitors has become a critical focal point. The azaindole scaffold—a bioisostere of both indole and purine system...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly selective targeted therapies, the precise engineering of kinase inhibitors has become a critical focal point. The azaindole scaffold—a bioisostere of both indole and purine systems—has proven to be a privileged structure in medicinal chemistry. By mimicking the adenine ring of adenosine triphosphate (ATP), azaindoles serve as highly effective kinase hinge binders.

However, because the ATP-binding pocket is highly conserved across the human kinome, ATP-competitive inhibitors inherently risk off-target binding. While 7-azaindoles (e.g., vemurafenib) have dominated the clinical landscape, the 6-azaindole scaffold has recently emerged as a superior alternative for tuning out off-target liabilities.

This guide provides an objective, data-driven comparison of 6-azaindole-based compounds against traditional alternatives, detailing the mechanistic causality behind their selectivity and the self-validating protocols required to assess their off-target effects.

Mechanistic Causality: The 6-Azaindole Advantage

The positioning of the nitrogen atom within the pyrrolopyridine ring fundamentally alters the molecule's electron density, dipole moment, and hydrogen-bond donor/acceptor profile.

When comparing , the 7-position nitrogen creates a motif that perfectly aligns with the highly conserved backbone amides of the kinase hinge region. While this drives potent activity, it often leads to promiscuous binding across multiple kinase families. Conversely, the 6-azaindole scaffold shifts the hydrogen-bonding vector. This slight geometric deviation requires the compound to exploit unique, non-conserved features of the target kinase's binding pocket to achieve high affinity.

A prime example is the development of GNF2133 , a 6-azaindole derivative engineered as a selective DYRK1A inhibitor for pancreatic β-cell proliferation. By utilizing the 6-azaindole core, researchers successfully bypassed the off-target binding to GSK3β and monoamine oxidase A (MAO-A) that plagued earlier generations of DYRK1A inhibitors like harmine.

Comparative Performance Data

To objectively evaluate the 6-azaindole scaffold, we must benchmark it against alternative chemical classes targeting the same pathways. The table below summarizes the selectivity profiles of leading DYRK1A inhibitors.

CompoundScaffoldPrimary Target (IC₅₀)Key Off-Target LiabilityOff-Target IC₅₀Selectivity Ratio
GNF2133 6-AzaindoleDYRK1A (6.2 nM)GSK3β>50,000 nM>8,000x
Harmine β-CarbolineDYRK1A (~30 nM)MAO-A~5 nM0.16x (Inverted)
CX-4945 BenzonaphthyridineDYRK1A (~6.8 nM)CK2 / CLK2~1 nM<0.2x (Broad)

Data synthesized from the and comparative kinome analyses of .

Workflow for Assessing Off-Target Liabilities

To ensure scientific integrity, the evaluation of off-target effects must move sequentially from broad biochemical screening to precise cellular deconvolution.

OffTargetWorkflow A 6-Azaindole Compound Library B Primary Biochemical Screen (Target Kinase IC50) A->B Hit ID C High-Throughput Kinome Profiling (SelectScreen / KINOMEscan) B->C Selectivity filter D Cellular Target Engagement (NanoBRET / Western Blot) C->D Lead progression E Off-Target Toxicity Validation (Isogenic KO Cell Lines) D->E Safety assessment

Fig 1. Sequential workflow for evaluating off-target liabilities of 6-azaindole kinase inhibitors.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed to validate their own outputs. An assay without internal causality checks is merely a data generator, not a scientific tool.

Protocol A: Active-Site Competition Binding (Kinome Profiling)

Rationale: Standard enzymatic assays are heavily influenced by the varying Michaelis constant (


) of ATP across different kinases. To objectively assess the off-target profile of a 6-azaindole, we use an active-site directed competition binding assay (e.g., KINOMEscan). This measures true thermodynamic binding affinity (

) independent of ATP concentration.

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged Phage: Culture T7 phage strains expressing over 400 human kinases fused to proprietary tags.

  • Immobilization of Bait Ligand: Bind a broad-spectrum, ATP-competitive bait ligand to magnetic beads.

  • Equilibration: Incubate the kinase-expressing phage, the immobilized bait ligand, and the 6-azaindole test compound (at 1 µM and 10 µM concentrations) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Self-Validating Controls:

    • Positive Control: Staurosporine (ensures the assay dynamic range is functioning across the kinome).

    • Negative Control: DMSO vehicle (establishes the 100% binding baseline).

  • Elution and Quantification: Wash the beads to remove unbound phage. Elute the bound kinase using a denaturing buffer and quantify the remaining phage via qPCR.

  • Data Interpretation: A low qPCR signal indicates that the 6-azaindole successfully outcompeted the bait ligand for the kinase active site, flagging it as an off-target liability.

Protocol B: Live-Cell Target Engagement & Phenotypic Deconvolution

Rationale: Biochemical selectivity does not always translate to cellular selectivity. Intracellular ATP concentrations are massive (1–10 mM) compared to biochemical assays (~10 µM), which can mask the off-target binding of ATP-competitive inhibitors. Furthermore, we must prove that any observed cellular toxicity is due to an off-target effect, not an exaggerated on-target effect.

Step-by-Step Methodology:

  • Cell Line Engineering (The Self-Validation Engine): Generate two parallel cell lines using CRISPR/Cas9: a wild-type HEK293T line and an isogenic target-knockout (e.g., DYRK1A-KO) line.

  • Compound Dosing: Seed both cell lines in 384-well plates and treat with a titration series of the 6-azaindole compound (0.1 nM to 50 µM).

  • Phenotypic Readout: After 72 hours, assess cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo).

  • Causality Analysis:

    • If the compound inhibits proliferation in the wild-type cells but NOT the knockout cells, the phenotype is strictly on-target .

    • If the compound inhibits proliferation in the knockout cells, the toxicity is definitively driven by an off-target liability (since the primary target is absent). This orthogonal check prevents the misattribution of compound toxicity.

Mechanistic Divergence in Cellular Pathways

The ultimate goal of utilizing the 6-azaindole scaffold is to cleanly isolate the therapeutic pathway from adverse events. The diagram below illustrates how the structural precision of a 6-azaindole (GNF2133) avoids the off-target toxicity cascades triggered by traditional scaffolds like harmine.

MechanisticPathway GNF2133 GNF2133 (6-Azaindole) DYRK1A DYRK1A (Primary Target) GNF2133->DYRK1A Potent Inhibition GSK3B GSK3β (Off-Target) GNF2133->GSK3B Minimal Binding Harmine Harmine (β-Carboline) Harmine->DYRK1A Potent Inhibition MAOA MAO-A (Off-Target) Harmine->MAOA Strong Binding BetaCell β-Cell Proliferation (Therapeutic Effect) DYRK1A->BetaCell Activates NFAT Toxicity Hallucinogenic Toxicity (Adverse Event) MAOA->Toxicity Monoamine disruption

Fig 2. Mechanistic divergence of 6-azaindole (GNF2133) vs. traditional inhibitors in target pathways.

Conclusion

The 6-azaindole scaffold represents a highly tunable framework for kinase inhibitor design, offering distinct advantages over 7-azaindoles and traditional heterocyclic cores in mitigating off-target effects. By combining structure-based drug design with rigorous, self-validating experimental workflows—such as active-site competition profiling and isogenic cellular deconvolution—researchers can confidently advance 6-azaindole candidates with superior safety and selectivity profiles.

References

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 Journal of Medicinal Chemistry URL: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules (NIH PMC) URL:[Link]

  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration International Journal of Molecular Sciences (NIH PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

As a novel heterocyclic compound, methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its analogs are instrumental in the landscape of drug discovery and development.[1][2][3] Their structural motifs, containing both pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its analogs are instrumental in the landscape of drug discovery and development.[1][2][3] Their structural motifs, containing both pyrrole and pyridine rings, are pharmacophores in various biologically active agents.[1] However, the very reactivity that makes these molecules valuable necessitates a robust and informed approach to laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experiments.

Hazard Profile: A Conservative Approach Based on Structural Analogs

A specific Safety Data Sheet (SDS) for methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not always readily available. Therefore, a cornerstone of laboratory safety is to adopt a conservative risk assessment based on the known hazards of structurally similar pyrrolopyridine derivatives. This approach ensures the highest level of protection. Analysis of analogs suggests the following potential hazards, which should be assumed for the target compound.

Potential Hazard GHS Classification Implication in the Laboratory Primary Sources
Skin Irritation Category 2 (H315)Direct contact may cause redness, inflammation, or dermatitis.[4][5][6]
Serious Eye Irritation Category 2A (H319)Splashes can cause significant, potentially damaging, eye irritation.[4][5][6]
Respiratory Irritation STOT SE Category 3 (H335)Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath.[4][5][7]
Harmful if Swallowed Acute Toxicity, Oral - Category 4 (H302)Ingestion of the compound can be harmful.[5][6][8]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE: Specific Target Organ Toxicity - Single Exposure.

The Core Defense: Engineering Controls and Personal Protective Equipment

The foundation of chemical safety is a hierarchy of controls. PPE, while critical, is the final barrier between a researcher and a potential hazard. It must be used in conjunction with primary engineering and administrative controls.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate or its solutions—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[4][5] This provides essential ventilation to capture and exhaust dust, vapors, or aerosols, significantly minimizing the risk of inhalation.[9]

Essential PPE Protocol: A Head-to-Toe Mandate

The minimum required PPE for any work in a laboratory where this compound is present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10] The following provides a detailed protocol for task-specific PPE.

Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[10]

  • Strongly Recommended: Due to the severe eye irritation potential (H319), chemical splash goggles offer superior protection and should be the standard practice.[9][10][11]

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a significant splash risk (e.g., pouring large volumes of solutions), a face shield must be worn in addition to safety goggles.[10][12]

Skin and Body Protection:

  • Laboratory Coat: A long-sleeved lab coat must be worn and fully buttoned to protect skin and personal clothing from potential contamination.[9][12]

  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[10]

    • Causality: Nitrile provides a good barrier against a variety of chemicals. However, no glove material is impervious forever. It is crucial to understand that gloves offer "splash protection," not long-term immersion protection.

    • Best Practices:

      • Always inspect gloves for tears or holes before use.

      • If contact with the chemical occurs, remove the glove immediately using the proper technique (see diagram below), wash your hands, and don a new pair.[10]

      • For extended procedures or when handling higher concentrations, consider "double-gloving" (wearing two pairs of nitrile gloves) for an added layer of safety.[10]

      • Never wear gloves outside of the laboratory area to prevent the spread of contamination.

Respiratory Protection:

  • Standard Operations: When working within a properly functioning chemical fume hood, a respirator is typically not required.[7]

  • Non-Standard Situations: Respiratory protection may be necessary in specific scenarios, such as:

    • A large spill outside of the fume hood.

    • Failure of the ventilation system.

    • During certain cleaning or decontamination procedures where aerosolization is possible.

    • In these cases, a NIOSH-approved respirator with an N95 filter (for particulates) or an organic vapor cartridge should be used by trained personnel.[11][12]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for minimizing risk and ensuring reproducible science.

Pre-Operational Safety Checklist
Step-by-Step Handling Protocol (Weighing Solid Compound)
  • Perform all actions within the fume hood sash set at the proper height.

  • Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, handle the compound within the hood, seal the container, and then weigh it outside the hood.

  • Use a spatula to carefully transfer the desired amount of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate from the stock bottle to a tared weigh boat or directly into the reaction vessel.

  • Minimize the creation of dust by handling the material gently.[4]

  • Once the transfer is complete, securely close the primary stock bottle.

  • Wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the cloth in the solid hazardous waste container.

Visualization: PPE Donning and Doffing Workflow

Properly removing PPE is as critical as putting it on to prevent cross-contamination. The following sequence should be followed.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves (Pull over cuffs) Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Safety Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Critical workflow for donning and doffing PPE to minimize exposure.

Decontamination and Disposal Plan
  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office as hazardous chemical waste.[4][7][8][13] Do not pour any material down the drain.[8]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Small Spill (<1g) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Sweep or shovel the material into a designated hazardous waste container.[4] Clean the area with a suitable solvent.
Large Spill (>1g) Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team. Do not attempt to clean it up without proper training and equipment.[4]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • 5 Personal Protective Equipment Used in the Laboratory. Knowledge. [Link]

  • 7 Critical Pieces of Chemistry Lab Safety Equipment. SciSure. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 5-AZAINDOLE. INDOFINE Chemical Company, Inc. [Link]

  • PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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